Agonodepside B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHRDXERPBJOF-MKICQXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Agonodepside B: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Strain F7524
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Agonodepside B, a depside metabolite produced by the nonsporulating filamentous fungus F7524. This document details the experimental protocols, quantitative data, and structural elucidation of this natural product.
Introduction
This compound is a polyketide metabolite first reported in 2002, isolated from the endophytic fungus F7524.[1][2][3] This fungus was obtained from the dry leaves of Derris thyrsiflora.[2][4] Depsides are a class of phenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. While its structural analog, Agonodepside A, exhibited inhibitory activity against the mycobacterial InhA enzyme, this compound was found to be inactive at a concentration of 100 microM in the same assay.[1][2][5]
Physicochemical Properties
This compound is a solid compound with the molecular formula C₂₄H₂₆O₇, established by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and ¹³C NMR data.[2][3] Its molecular weight is 426.5 g/mol .[3][6]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₇ | [2][3] |
| Molecular Weight | 426.5 g/mol | [3][6] |
| CAS Number | 445298-41-9 | [3][7] |
| Appearance | Solid | [3] |
| Purity | ≥95% (Commercially available) | [3] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of F7524 and the subsequent isolation and purification of this compound.
Fungal Strain and Fermentation
The fungal strain F7524 is an endophyte isolated from the dry leaves of Derris thyrsiflora.[2][4] The strain was maintained on malt extract agar.
Seed Culture:
-
Medium: 0.4% glucose, 1% malt extract, and 0.4% yeast extract.[2] The pH of the medium was adjusted to 5.5 before sterilization.[2]
-
Inoculation: A 7-day old culture from a malt extract agar plate was used to inoculate 250 mL Erlenmeyer flasks containing 50 mL of the seed medium.[2]
-
Incubation: The seed flasks were incubated for 5 days at 24°C on a rotary shaker at 200 rpm.[2]
Production Culture:
-
Medium: 3% maltose, 1% glucose, 0.008% yeast extract, and 0.2% peptone. The medium was supplemented with trace amounts of KH₂PO₄, MgSO₄·7H₂O, FeCl₃, ZnSO₄, and CaCl₂.[2] The pH was adjusted to 6.0.[2]
-
Inoculation: 20 mL of the seed culture was used to inoculate 2 L Erlenmeyer flasks containing 400 mL of the production medium.[2]
-
Fermentation: The production culture was incubated for 9 days at 24°C under static conditions with shaking at 200 rpm.[2]
Isolation and Purification
The isolation and purification of this compound were achieved through reversed-phase chromatography.[1][2]
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation
The structure of this compound was determined using various spectroscopic methods. The molecular formula of C₂₄H₂₆O₇ was established by HREIMS.[2] This mass was 44 atomic mass units greater than that of the co-isolated Agonodepside A, suggesting that this compound is a carboxylic acid derivative of Agonodepside A.[2] The detailed structure was elucidated through analysis of ¹H NMR, ¹³C NMR, COSY, ROESY, HSQCED, and HMBC spectroscopic data.[2]
Spectroscopic Data
| Technique | Key Observations |
| HREIMS | Established the molecular formula as C₂₄H₂₆O₇.[2] |
| ¹³C NMR | Recorded at 125 MHz with DMSO-d₆ as the internal standard.[2] |
| ¹H NMR | Recorded at 500 MHz with DMSO-d₆ as the internal standard.[2] |
| 2D NMR (COSY, ROESY, HSQCED, HMBC) | Used for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.[2] |
Biological Activity
This compound was evaluated for its inhibitory activity against the mycobacterial InhA enzyme. In this assay, it was found to be inactive at a concentration of 100 µM.[1][2][5] This is in contrast to its structural analog, Agonodepside A, which showed an IC₅₀ value of 75 µM against the same enzyme.[1][2]
| Compound | Target | Activity (IC₅₀) |
| Agonodepside A | Mycobacterial InhA enzyme | 75 µM[1][2] |
| This compound | Mycobacterial InhA enzyme | Inactive at 100 µM[1][2][5] |
Conclusion
This compound is a depside natural product isolated from the endophytic fungus F7524. Its discovery and characterization have been made possible through standard natural product chemistry workflows, including fermentation, extraction, chromatographic purification, and spectroscopic analysis. While this compound itself did not show significant activity in the initial biological screens, its structure and biosynthesis provide valuable information for the broader understanding of fungal secondary metabolism and may serve as a scaffold for future synthetic modifications to explore other biological activities.
References
- 1. Agonodepsides a and B: two new depsides from a filamentous fungus F7524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Agonodepside B: A Fungal Metabolite from the Endophyte F7524
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Agonodepside B is a polyketide-derived depside, a class of secondary metabolites characterized by two or more hydroxybenzoic acid units linked by an ester bond. First isolated from the nonsporulating endophytic fungus F7524, obtained from the leaves of Derris thyrsiflora, this molecule has garnered interest within the scientific community. This document provides a comprehensive overview of the natural source, isolation, and characterization of this compound. Furthermore, it delves into the putative biosynthetic pathway, drawing parallels with structurally similar fungal depsides to propose a logical sequence for its formation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Natural Source and Isolation
This compound was first reported in 2002 by Cao et al. as a metabolite of the nonsporulating filamentous fungus F7524.[1][2] This endophytic fungus was isolated from the dry leaves of the plant Derris thyrsiflora.[1]
Fermentation and Extraction
The production of this compound is achieved through fermentation of the fungal strain F7524. The following protocol is based on the methods described in the initial discovery of the compound.
Experimental Protocol: Fungal Fermentation and Extraction
-
Seed Culture Preparation: A seed culture of the fungus F7524 is prepared to inoculate the production medium.
-
Production Medium: The production medium for large-scale fermentation consists of the following components:
-
Specific composition of the medium is proprietary to the original research and not publicly available. A typical fungal production medium would consist of a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
-
Fermentation Conditions: The fermentation is carried out in shake flasks or bioreactors under controlled conditions of temperature, pH, and aeration to optimize the production of this compound.
-
Extraction: After an appropriate fermentation period, the fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract containing this compound is subjected to chromatographic techniques for purification.
Experimental Protocol: Purification of this compound
-
Initial Fractionation: The crude extract is typically first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.
-
Reversed-Phase Chromatography: The fraction containing this compound is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is employed to elute the compounds.
-
Detection: The elution profile is monitored using a UV detector, and fractions are collected based on the absorbance peaks.
-
-
Final Purification: The collected fractions are analyzed for purity, and if necessary, subjected to further rounds of chromatography until pure this compound is obtained.
Structural Characterization
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Molecular Formula: C₂₄H₂₆O₇[2]
-
Molecular Weight: 426.46 g/mol
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings |
| Mass Spectrometry (MS) | Provides the molecular weight and aids in determining the molecular formula. |
| ¹H NMR | Reveals the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. |
| ¹³C NMR | Shows the number of carbon atoms and their chemical shifts, indicating the types of functional groups present. |
| 2D NMR (COSY, HMBC, HSQC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not yet been identified, its structure as a depside strongly suggests a polyketide origin. Fungal depsides are synthesized by non-reducing polyketide synthases (NR-PKSs).[3] The presence of the two (E)-1-methylprop-1-en-1-yl side chains in this compound is a distinctive feature. The biosynthesis of a structurally similar fungal depside, unguidepside A, which also contains a 1-methyl-1-propenyl group, has been proposed to involve the collaboration of a highly-reducing PKS (HR-PKS) and an NR-PKS.[4] This provides a strong model for the putative biosynthesis of this compound.
The proposed biosynthetic pathway for this compound likely involves the formation of two distinct aromatic carboxylic acid monomers, which are then joined by an ester linkage.
Proposed Monomer Biosynthesis
Monomer A: 2,4-dihydroxy-3-methyl-6-((E)-1-methylprop-1-en-1-yl)benzoic acid
This monomer is likely synthesized by a non-reducing polyketide synthase (NR-PKS). The biosynthesis would start with an acetyl-CoA starter unit and involve successive condensations with malonyl-CoA extender units. The methyl group at the 3-position is likely introduced by an S-adenosyl methionine (SAM)-dependent methyltransferase domain within the PKS. The (E)-1-methylprop-1-en-1-yl side chain is likely formed by a separate highly-reducing PKS (HR-PKS) pathway and then incorporated into the growing polyketide chain.
Monomer B: 4-carboxy-3-hydroxy-2-methyl-5-((E)-1-methylprop-1-en-1-yl)phenyl ester precursor
The second monomer, which forms the ester-linked phenyl ring, is also proposed to be synthesized by a similar PKS pathway, likely involving both NR-PKS and HR-PKS modules for the aromatic ring and the side chain, respectively.
Depside Bond Formation
The final step in the biosynthesis of this compound is the formation of the ester linkage (depside bond) between the two monomeric units. This reaction is catalyzed by a specific domain within the NR-PKS, often a thioesterase (TE) or a dedicated acyltransferase domain.
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is a multi-step process that combines microbiology, analytical chemistry, and spectroscopy.
Figure 2: General experimental workflow for this compound.
Conclusion and Future Directions
This compound represents an interesting fungal metabolite with a depside structure. While its natural source and methods for its isolation and characterization are established, the precise details of its biosynthesis remain to be fully elucidated. Future research should focus on sequencing the genome of the producing fungus, F7524, to identify the biosynthetic gene cluster responsible for this compound production. The identification and characterization of the specific PKS enzymes involved would not only provide a deeper understanding of depside biosynthesis but could also open avenues for the bio-engineering of novel analogs with potentially enhanced biological activities. Such studies are crucial for harnessing the full potential of this and other fungal natural products in drug discovery and development.
References
Unveiling the Subtle Distinction: A Technical Guide to Agonodepside B and Agonodepside A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural nuances and functional consequences of the minor yet critical differences between two fungal metabolites, Agonodepside A and Agonodepside B. Isolated from the nonsporulating filamentous fungus F7524, these depsides present a compelling case study in structure-activity relationships, particularly in the context of antimicrobial drug discovery. While Agonodepside A demonstrates inhibitory activity against the mycobacterial InhA enzyme, a key target in Mycobacterium tuberculosis, this compound remains inactive. This guide provides a comprehensive overview of their structural differences, quantitative data, and the experimental protocols for their isolation and biological evaluation.
Core Structural Differences: The Impact of a Carboxyl Group
The fundamental structural difference between Agonodepside A and this compound lies in the substitution on one of the aromatic rings. This compound possesses a carboxylic acid group at the C-1' position, which is absent in Agonodepside A. This seemingly minor addition results in a change in the molecular formula and weight, and more importantly, appears to be the determining factor in the differential biological activity observed between the two compounds.
The IUPAC name for Agonodepside A is [5-[(E)-but-2-en-2-yl]-3-hydroxy-2-methylphenyl] 6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoate[1]. For this compound, the IUPAC name is 6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid[2].
Below is a diagram illustrating this key structural distinction.
Quantitative Data Summary
The following table summarizes the key quantitative data for Agonodepside A and this compound for easy comparison.
| Property | Agonodepside A | This compound | Reference |
| Molecular Formula | C₂₃H₂₆O₅ | C₂₄H₂₆O₇ | [2][3] |
| Molecular Weight | 382.4 g/mol | 426.5 g/mol | [1][2] |
| Mycobacterial InhA Inhibition (IC₅₀) | 75 µM | Inactive at 100 µM | [3][4] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of Agonodepside A and B, based on published literature.
I. Fungal Fermentation and Compound Isolation
1. Fungal Strain and Culture Conditions:
-
The nonsporulating filamentous fungus, strain F7524, is the source of the agonodepsides[4].
-
A seed culture is prepared and used to inoculate a liquid medium (400 mL in a 2 L Erlenmeyer flask)[4].
-
The fermentation medium consists of 3% maltose, 1% glucose, 0.008% yeast extract, and 0.2% peptone, supplemented with trace amounts of KH₂PO₄, MgSO₄·7H₂O, FeCl₃, ZnSO₄, and CaCl₂. The pH is adjusted to 6.0[4].
-
The fermentation is conducted at 24 °C for 9 days under static conditions with agitation at 200 rpm[4].
2. Extraction:
-
The freeze-dried fermentation material is extracted three times with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH)[4].
-
The combined extracts are evaporated to dryness under a vacuum[4].
-
The resulting dry extract is partitioned between hexane and 90% aqueous MeOH. The 90% MeOH fraction is then adjusted to 70% with water and partitioned against CH₂Cl₂[4].
3. Purification:
-
The active CH₂Cl₂ fraction is subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC)[4].
-
A gradient elution is employed, typically from 100% (0.1% HCOOH in H₂O) to 100% (0.1% HCOOH in CH₃CN) over 30 minutes, to yield pure Agonodepside A and B[4].
II. Structural Determination
The structures of Agonodepside A and B were elucidated using a combination of spectroscopic methods[4]:
-
Mass Spectrometry (MS): Negative ion electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and formula. For Agonodepside A, a significant peak at m/z 381 [M - H]⁻ is observed. High-resolution mass spectrometry (HRMS) provides the exact mass[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded in a suitable solvent (e.g., DMSO-d₆). These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecules. 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity and stereochemistry of the molecules[3][4].
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecules, such as hydroxyl (-OH) and carbonyl (C=O) groups[3].
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecules[3].
III. InhA Enzyme Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of compounds against the mycobacterial InhA enzyme, based on common methodologies.
1. Reagents and Materials:
-
Purified InhA enzyme.
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form).
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) or 2-trans-octenoyl-CoA (OCoA).
-
Assay Buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8.
-
Test compounds (Agonodepside A and B) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Microplate reader capable of monitoring absorbance at 340 nm.
2. Assay Procedure:
-
Reactions are initiated by adding the InhA enzyme to solutions containing the substrate, NADH, and the test inhibitor in the assay buffer[5].
-
A typical reaction mixture in a 96-well plate would contain:
-
250 µM NADH
-
25 µM DD-CoA (or another suitable substrate)
-
100 nM InhA enzyme
-
Varying concentrations of the test compound (e.g., serial dilutions of Agonodepside A and B)
-
-
The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low percentage (e.g., 1%) to avoid interference with the enzyme activity.
-
The reaction is monitored by measuring the decrease in absorbance at 340 nm over time at room temperature, which corresponds to the oxidation of NADH.
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.
3. Data Analysis and IC₅₀ Determination:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction containing no inhibitor.
-
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the workflow from fungal fermentation to the differential biological activity of Agonodepside A and B.
References
- 1. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Agonodepside B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity screening of Agonodepside B, a fungal metabolite isolated from a nonsporulating filamentous fungus, F7524. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. It consolidates the currently available data on its bioactivity and outlines detailed experimental protocols for further investigation.
Introduction to this compound
This compound is a depside, a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. While its structural analog, Agonodepside A, has demonstrated anti-mycobacterial properties, the biological activity profile of this compound remains largely unexplored, presenting a compelling case for further comprehensive screening.
Known Biological Activities of this compound
To date, the documented biological activities of this compound are limited. The available quantitative data is summarized in the table below.
| Biological Activity | Cell Line/Target | Parameter | Value | Reference |
| Cytotoxicity | Vero (African green monkey kidney cells) | IC50 | 5.5 µg/mL | [1] |
| Anti-mycobacterial Activity | Mycobacterium tuberculosis | Activity | Inactive up to 100 µM | [2] |
Proposed Experimental Protocols for Further Screening
Given the limited data, a comprehensive screening of this compound is warranted to fully elucidate its therapeutic potential. The following sections detail standardized experimental protocols for assessing its anti-inflammatory, antimicrobial, and enzyme inhibitory activities, based on established methodologies for similar natural products.
Anti-inflammatory Activity Screening
Inflammation is a key pathological process in numerous diseases. The potential of this compound to modulate inflammatory responses can be investigated using the following in vitro assays.
Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.
Antimicrobial Activity Screening
The antimicrobial potential of this compound can be evaluated against a panel of clinically relevant bacteria and fungi using the following standard methods.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible growth is observed.
Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The inhibitory potential of this compound against key enzymes can be assessed using various in vitro assays.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes involved in the inflammatory pathway.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and their substrate, arachidonic acid.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a chromogenic substrate, and various concentrations of this compound.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance of the product at a specific wavelength over time using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for both COX-1 and COX-2.
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the proposed screening and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound represents a natural product with cytotoxic activity and yet-to-be-discovered potential in other therapeutic areas. The experimental protocols and workflows outlined in this guide provide a robust framework for a comprehensive biological activity screening. Further research into its anti-inflammatory, antimicrobial, and enzyme inhibitory properties is crucial to unlock its full therapeutic potential and to understand its mechanisms of action at a molecular level. This guide serves as a foundational resource to stimulate and direct future investigations into this promising fungal metabolite.
References
Agonodepside B: An Overview of a Fungal Metabolite with Limited Characterization of Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a concise summary of the currently available scientific literature regarding Agonodepside B, a depside isolated from a nonsporulating filamentous fungus, F7524. Despite interest in natural products for drug discovery, experimental data on the biological activities and potential therapeutic targets of this compound are exceptionally scarce. This guide aims to present the limited existing information and highlight the significant knowledge gaps that need to be addressed by future research.
Summary of Biological Activity
To date, the only published experimental data on the bioactivity of this compound comes from its initial isolation and characterization. A study by Cao et al. (2002) investigated the inhibitory potential of this compound against the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a target for the antitubercular drug isoniazid.
In this study, this compound was found to be inactive against the InhA enzyme at a concentration of 100 μM[1]. In contrast, its structural analog, Agonodepside A, isolated from the same fungal strain, exhibited inhibitory activity with an IC50 value of 75 μM[1].
Table 1: Reported In Vitro Activity of this compound
| Target Enzyme | Organism | Assay Type | Result | Concentration Tested | Reference |
| InhA | Mycobacterium tuberculosis | Enzyme Inhibition Assay | Inactive | 100 μM | [1] |
Potential Therapeutic Targets: Avenues for Future Research
The lack of demonstrable activity against InhA suggests that if this compound possesses therapeutic properties, they are likely mediated through other molecular targets. However, there is currently no published experimental evidence to identify these targets.
A computational study has proposed a potential interaction between this compound and TERRA G-quadruplexes (G4) in cancer cells, suggesting a possible role in telomere biology and cancer therapy. It is crucial to emphasize that this is a theoretical model based on molecular docking and has not been validated by experimental data.
Given the structural class of depsides, to which this compound belongs, potential areas of investigation for its therapeutic effects could include:
-
Anti-inflammatory Activity: Many fungal metabolites exhibit anti-inflammatory properties. Future studies could explore the effect of this compound on key inflammatory pathways such as NF-κB, MAPKs, and the production of pro-inflammatory cytokines.
-
Anticancer Activity: The aforementioned computational study provides a rationale for investigating the anticancer potential of this compound. Cell-based assays using various cancer cell lines could screen for cytotoxic or cytostatic effects and elucidate potential mechanisms of action, such as apoptosis, cell cycle arrest, or inhibition of metastasis.
-
Antimicrobial Activity: While inactive against the tested mycobacterial enzyme, its activity against other bacteria or fungi has not been reported. Broad-spectrum antimicrobial screening could reveal other potential applications.
Experimental Protocols
Due to the absence of published studies detailing the experimental investigation of this compound's therapeutic targets, specific, validated protocols cannot be provided. The following are general methodologies that would be appropriate for future investigations into its potential biological activities.
InhA Enzyme Inhibition Assay (as per Cao et al., 2002)
The original study that isolated this compound performed an assay to assess the inhibition of the mycobacterial InhA enzyme. The general steps for such an assay would typically involve:
-
Expression and Purification of InhA: Recombinant InhA enzyme is expressed in a suitable host (e.g., E. coli) and purified using chromatography techniques.
-
Enzyme Activity Measurement: The activity of InhA is measured spectrophotometrically by monitoring the oxidation of NADH in the presence of its substrate, 2-trans-dodecenoyl-CoA.
-
Inhibition Studies: The purified enzyme is incubated with varying concentrations of the test compound (this compound) before the addition of the substrate. The rate of NADH oxidation is then measured and compared to a control without the inhibitor.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.
Workflow for InhA Inhibition Assay
Caption: General workflow for an InhA enzyme inhibition assay.
Signaling Pathways
As there is no experimental evidence linking this compound to the modulation of any specific signaling pathway, diagrams of such pathways would be purely speculative and are therefore not included in this guide.
Conclusion
This compound remains a poorly characterized natural product. The limited available data indicates a lack of inhibitory activity against the mycobacterial InhA enzyme. Its potential as a therapeutic agent in other disease areas, such as inflammation or cancer, is yet to be experimentally explored. This technical guide highlights the significant need for further research to elucidate the pharmacological profile of this compound and determine if it holds any promise for future drug development. Researchers are encouraged to undertake comprehensive screening and mechanistic studies to uncover its potential therapeutic targets and mechanisms of action.
References
literature review on depsides from fungal sources
An In-depth Guide to Depsides from Fungal Sources for Researchers and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in drug discovery.[1][2][3] Among these fascinating molecules are depsides, a class of polyketides formed by the ester linkage of two or more hydroxybenzoic acid units.[1][3][4] While commonly associated with lichens, a significant number of unique depsides have been isolated from a restricted number of fungal genera, including Aspergillus, Penicillium, Thielavia, Stereum, Chaetomium, and Humicola.[1]
These fungal depsides exhibit a wide array of promising pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, antioxidant, and potent enzyme-inhibitory properties.[1][2][3][5] Their structural novelty and therapeutic potential make them attractive targets for natural product chemists, pharmacologists, and drug development professionals. This guide provides a comprehensive overview of fungal depsides, focusing on quantitative biological data, detailed experimental methodologies, and key biosynthetic and discovery workflows.
Fungal Sources and Bioactivities of Depsides
Over 110 depsides have been identified from fungal sources, demonstrating a broad spectrum of biological activities.[1][2][3] The following tables summarize key quantitative data for some notable fungal depsides, offering a comparative view of their potency and sources.
Table 1: Cytotoxic and Anticancer Activity of Fungal Depsides
| Depside Name | Fungal Source | Cell Line(s) | Activity (IC₅₀) | Reference |
| Lecanoric Acid | Claviceps purpurea | HepG2 (liver cancer), CCF-STTG1 (astrocytoma) | Dose-dependent cytotoxicity | [1] |
| Arenicolin A | Penicillium arenicola | HCT-116 (colorectal), IMR-32 (neuroblastoma), BT-474 (ductal carcinoma) | 7.3 µM, 6.0 µM, 9.7 µM | [6] |
| Guisinol | Aspergillus unguis | Not specified | Cytotoxic | [7] |
Table 2: Antimicrobial and Antiparasitic Activity of Fungal Depsides
| Depside Name | Fungal Source | Target Organism | Activity (MIC / IC₅₀) | Reference |
| Compound 27 (Aglycone) | Acremonium sp. | Plasmodium falciparum K1 | IC₅₀: 9.9 µM | [1][4] |
| Aspergiside A, B, C | Aspergillus unguis | Various microbes | Antimicrobial | [7] |
Table 3: Enzyme Inhibitory Activity of Fungal Depsides
| Depside Name | Fungal Source | Target Enzyme | Activity (IC₅₀) | Reference |
| Cytonic Acids A & B | Cytonaema sp. | hCMV Protease | Inhibitor | [1] |
| CRM646-A & B | Unknown Fungus | Heparinase | Inhibitor | [1] |
| Thielocins | Thielavia terricola | Phospholipase A2 | Inhibitor | [5] |
| MS-3 | Mushroom | Glyoxalase | Inhibitor | [1] |
Experimental Protocols and Methodologies
The discovery and characterization of fungal depsides involve a multi-step process, from fungal cultivation to structure elucidation and bioactivity screening.
Fungal Cultivation and Fermentation
The production of depsides is highly dependent on the fungal strain and culture conditions.
-
Strain Selection : Fungal strains, often endophytic or soil-derived, like Penicillium arenicola or Aspergillus unguis, are selected for cultivation.[6][7]
-
Media Composition : A variety of solid and liquid media are used. For example, P. arenicola has been cultured on multiple media, including potato dextrose agar (PDA), oatmeal agar (OAT), and Czapek yeast extract agar (CYA), with depside production varying significantly between media.[6] Liquid cultures in Czapek-Dox medium have also been used for biosynthetic studies.[7]
-
Fermentation Conditions : Large-scale fermentation is typically carried out in liquid broth (e.g., potato dextrose broth) in shake flasks or bioreactors for several weeks at a controlled temperature (e.g., 25-28°C) to allow for the accumulation of secondary metabolites.
Extraction and Isolation
-
Initial Extraction : The fungal biomass and the culture broth are typically separated. The mycelia are extracted with a polar solvent like methanol or ethyl acetate. The culture filtrate is also extracted with a water-immiscible organic solvent such as ethyl acetate to capture extracellular metabolites.
-
Chromatographic Separation : The crude extracts are subjected to a series of chromatographic steps for purification.
-
Vacuum Liquid Chromatography (VLC) : Often used as an initial fractionation step using a gradient of solvents (e.g., hexane-ethyl acetate followed by dichloromethane-methanol).
-
Column Chromatography (CC) : Silica gel or Sephadex LH-20 columns are commonly used for further separation of the fractions obtained from VLC.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (e.g., using a C18 column) is the final step to purify the depsides to homogeneity. A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
-
Structure Elucidation
The chemical structure of a purified depside is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.
-
2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms and assembling the final structure.[6]
-
-
UV-Vis Spectroscopy : Provides information about the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy : Helps in identifying functional groups, such as hydroxyl (-OH) and ester carbonyl (C=O) groups, which are characteristic of depsides.
Bioactivity Assays
-
Cytotoxicity Assays : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate the cytotoxic effects of depsides against various cancer cell lines (e.g., HCT-116, HepG2).[1][6]
-
Antimicrobial Assays : The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods against a panel of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).[7]
-
Antimalarial Assays : Activity against Plasmodium falciparum can be measured using a microculture radioisotope technique, which quantifies the inhibition of parasite growth.[1][4]
-
Enzyme Inhibition Assays : Specific assays are designed based on the target enzyme. For instance, α-glucosidase inhibitory activity is measured spectrophotometrically by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.
Key Workflows and Pathways
Visualizing the processes involved in depside discovery and biosynthesis can aid in understanding the logical flow of research and the molecular basis of their production.
General Workflow for Fungal Depside Discovery
The following diagram illustrates the typical experimental pipeline from the initial fungal strain to a fully characterized bioactive depside.
Biosynthesis of Fungal Depsides
Depsides are polyketides synthesized by a non-reducing polyketide synthase (NR-PKS). The fundamental building block for most depsides is orsellinic acid, which is formed from an acetyl-CoA starter unit and three malonyl-CoA extender units. Two or more of these hydroxybenzoic acid units are then linked by an ester bond.
Conclusion
Fungal depsides represent a valuable and still underexplored reservoir of potential therapeutic agents.[1] Their diverse biological activities, ranging from potent cytotoxicity against cancer cells to specific enzyme inhibition, highlight their significance in drug discovery.[4] The methodologies outlined in this guide provide a framework for the systematic exploration of fungi for novel depsides. Future research, combining advanced fermentation techniques, metabolomics, and synthetic biology, will undoubtedly uncover new depside structures and unlock their full therapeutic potential.
References
- 1. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. Fungal Depsides-Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungal Depsides Naturally Inspiring Molecules | Encyclopedia MDPI [encyclopedia.pub]
- 5. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities [ouci.dntb.gov.ua]
- 6. Research Portal [iro.uiowa.edu]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Agonodepside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Agonodepside B, a depside of fungal origin. The protocols outlined below are designed to facilitate the investigation of its potential anticancer, antioxidant, and anti-inflammatory properties. While specific experimental data on this compound is limited, the provided methodologies are based on established assays for natural products and can be readily adapted for its characterization.
Overview of this compound
This compound is a natural product isolated from a non-sporulating filamentous fungus.[1] Depsides as a class of compounds are known to exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. Preliminary data indicates that this compound possesses cytotoxic activity against Vero cells.[1] Further in vitro evaluation is warranted to fully characterize its bioactivity profile.
Anticancer Activity
The potential of this compound as an anticancer agent can be assessed by evaluating its cytotoxicity against various cancer cell lines.
Data Presentation
| Compound | Cell Line | IC50 (µg/mL) | Assay | Reference |
| This compound | Vero | 5.5 | Colorimetric Assay | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
-
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity
The antioxidant potential of this compound can be determined through its ability to scavenge free radicals.
Data Presentation
No specific antioxidant activity data for this compound is currently available in the public domain. The following table is a template for recording experimental results.
| Compound | Assay | IC50 (µg/mL) / % Scavenging | Standard |
| This compound | DPPH Radical Scavenging | Ascorbic Acid | |
| This compound | Nitric Oxide Scavenging | Quercetin |
Experimental Protocols
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
This compound
-
DPPH
-
Methanol
-
Ascorbic acid (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of this compound and ascorbic acid in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Prepare a control well with 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Principle: This assay measures the ability of a compound to inhibit the generation of nitric oxide from sodium nitroprusside. The nitric oxide produced reacts with oxygen to form nitrite, which is quantified using the Griess reagent.
Materials:
-
This compound
-
Sodium nitroprusside
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Quercetin (standard)
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing 2 mL of 10 mM sodium nitroprusside, 0.5 mL of PBS, and 0.5 mL of this compound or quercetin at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Incubate the mixture at 25°C for 150 minutes.
-
-
Color Development:
-
Add 0.5 mL of the incubated solution to 1 mL of Griess reagent.
-
Allow the color to develop for 5 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of nitric oxide scavenging activity.
-
Determine the IC50 value.
-
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated using both cell-free and cell-based assays.
Data Presentation
No specific anti-inflammatory activity data for this compound is currently available in the public domain. The following table is a template for recording experimental results.
| Compound | Assay | IC50 (µg/mL) / % Inhibition | Standard |
| This compound | Inhibition of Albumin Denaturation | Diclofenac Sodium | |
| This compound | Inhibition of NO Production (RAW 264.7) | Dexamethasone |
Experimental Protocols
Principle: Protein denaturation is a hallmark of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (standard)
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing 0.2 mL of 1% BSA, 2.8 mL of PBS, and 2 mL of this compound or diclofenac sodium at various concentrations (e.g., 100, 200, 400, 800 µg/mL).
-
Prepare a control with 2 mL of distilled water instead of the sample.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 70°C for 5 minutes.
-
-
Data Analysis:
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. This assay measures the ability of a compound to inhibit this LPS-induced NO production.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Dexamethasone (standard)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production.
-
Determine the IC50 value.
-
Potential Signaling Pathway
While the specific mechanism of action for this compound is yet to be elucidated, many natural products with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as the NF-κB and MAPK pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis. A plausible hypothesis is that this compound may exert its effects by interfering with these signaling cascades.
Caption: Hypothetical signaling pathways modulated by this compound.
References
Application Notes and Protocols for Testing Agonodepside B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic potential of Agonodepside B, a depside compound isolated from the filamentous fungus F7524.[1] Given the limited publicly available data on the bioactivity of this compound, this document outlines a panel of standard and robust assays to characterize its effects on cell viability, proliferation, and the induction of cell death. Depsides, a class of polyphenolic compounds, are known for a variety of biological activities, including cytotoxic and antiproliferative effects on cancer cell lines, making this compound a compound of interest for oncology research.[2][3][4]
Overview of Cytotoxicity Testing Strategy
A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. This strategy allows for the corroboration of findings and provides deeper insights into the potential mechanism of action. The proposed workflow includes:
-
Initial Screening for Cell Viability: The MTT assay is a widely used colorimetric method to assess metabolic activity as an indicator of cell viability.[5][6] It is suitable for high-throughput screening to determine the dose-dependent effects of this compound.
-
Assessment of Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity due to compromised cell membrane integrity.
-
Detection and Quantification of Apoptosis: The Annexin V-FITC/Propidium Iodide (PI) assay is a flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7]
-
Investigation of Apoptotic Pathways: Western blotting can be employed to analyze the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family, to elucidate the signaling pathways affected by this compound.[4][8]
Experimental Protocols
Cell Culture and Treatment
Cell Lines: A panel of cancer cell lines relevant to the research focus should be selected (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). A non-cancerous cell line (e.g., HEK293T or primary cells) should be included to assess selectivity.
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Caption: Representative table for summarizing MTT assay results. Data should be presented as mean ± standard deviation from at least three independent experiments.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[2]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired time periods. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of stop solution to each well.[10]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Presentation:
| This compound Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Caption: Representative table for summarizing LDH assay results. Data should be presented as mean ± standard deviation.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations based on the binding of Annexin V to phosphatidylserine on the surface of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[3][7]
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) |
Caption: Representative table for summarizing Annexin V/PI apoptosis assay results. Data represents the percentage of cells in each quadrant.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.[8]
Protocol:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
Data Presentation:
| Protein | Vehicle Control (Relative Density) | This compound (Low Conc.) (Relative Density) | This compound (High Conc.) (Relative Density) |
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| Bcl-2 | |||
| Bax | |||
| β-actin | 1.0 | 1.0 | 1.0 |
Caption: Representative table for summarizing Western blot densitometry analysis. Values are normalized to the loading control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Putative apoptotic signaling pathways for investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cytotoxic and cytostatic activity of orcinol-type depsides of lichens | CoLab [colab.ws]
- 5. A New Rare Halogenated Depside from Lichen and Study of its Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypertrophic lichen sclerosus sine sclerosis: clues to histopathologic diagnosis when presenting as psoriasiform lichenoid dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. This compound | C24H26O7 | CID 636437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lichen Depsides and Tridepsides: Progress in Pharmacological Approaches [mdpi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Agonodepside B solubility and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of Agonodepside B, a fungal metabolite with potential therapeutic applications. The included protocols offer guidance for the preparation, storage, and use of this compound in experimental settings.
Introduction to this compound
This compound is a depside, a class of polyphenolic compounds, isolated from a nonsporulating filamentous fungus.[1][2] Like other depsides, it is being investigated for its potential biological activities. Recent computational studies have suggested that this compound may exert anticancer effects by targeting and stabilizing telomeric RNA G-quadruplexes, which could inhibit the function of telomerase, an enzyme crucial for cancer cell immortality. However, it is important to note that this proposed mechanism is based on in silico modeling and awaits experimental validation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₇ | [3] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | White powder | [5] |
| Purity | ≥95% | [6] |
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of depsides. |
| Methanol (MeOH) | Soluble | Often used for extraction and purification of depsides. |
| Ethanol (EtOH) | Slightly Soluble | Solubility may be lower compared to DMSO and methanol. |
| Water | Insoluble | Depsides are generally poorly soluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS) | Insoluble | The addition of a co-solvent like DMSO is necessary for biological assays. |
Stability of this compound
Proper storage and handling are crucial to maintain the integrity of this compound for experimental use.
| Condition | Stability | Recommendations | Source |
| Solid (Powder) | Stable for at least 2 years at -20°C. | Store in a tightly sealed container, protected from light and moisture. | [4] |
| In DMSO (Stock Solution) | Stable for up to 2 weeks at 4°C and up to 6 months at -80°C. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [4] |
| Aqueous Solutions | Likely susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh dilutions in aqueous media immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent effects on cells. | [7][8][9][10] |
| pH | Stability is expected to be optimal in a slightly acidic to neutral pH range (pH 4-7). | Avoid highly acidic or alkaline conditions which can lead to the hydrolysis of the ester linkage. | [3][10] |
| Temperature | Elevated temperatures will likely accelerate degradation in solution. | Store solutions at recommended temperatures and avoid exposure to high heat. | [7] |
| Light | Potential for photodegradation. | Protect solid compound and solutions from light by using amber vials or covering containers with foil. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 4.265 mg of this compound for every 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines. Optimization of cell seeding density, drug concentration, and incubation time is recommended for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO at the highest concentration used (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Proposed Mechanism of Action of this compound
References
- 1. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Discovery of Depsides and Depsidones from Lichen as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Using Pharmacophore Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Agonodepside B
Introduction
Agonodepside B is a cyclic depsipeptide that has garnered interest within the scientific community for its potential biological activities. As research into its therapeutic applications progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plasma, tissue homogenates, and herbal extracts, becomes increasingly critical. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and natural product analysis.
While specific validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for structurally similar compounds, such as Sennoside B.[1][2][3] These notes provide a strong foundation for method development and validation for this compound quantification.
I. Quantification of this compound using HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and reliable technique for the quantification of compounds with a suitable chromophore. This method is particularly useful for the analysis of this compound in herbal extracts and pharmaceutical formulations.
A. Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 0.1% formic acid in water is proposed. The gradient can be optimized to achieve the best separation from matrix components. A starting point could be a linear gradient from 10% to 90% acetonitrile over 15 minutes.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is crucial for reproducible results.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary scan of a pure standard of this compound is required to determine this. For similar compounds, wavelengths around 270 nm have been effective.[5]
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the expected concentration range of the samples.
-
Sample Preparation (Herbal Extracts):
-
Accurately weigh the powdered plant material.
-
Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture with water) through methods like sonication or Soxhlet extraction.[6][7][8]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
B. Quantitative Data Summary
The following table is a template for summarizing the quantitative data obtained from an HPLC-UV analysis.
| Parameter | Value |
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
C. Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
II. Quantification of this compound using LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma and tissue homogenates.[1][9]
A. Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is suitable for this application.[10]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is recommended. A typical gradient could be: 5% B for 1 min, then a linear gradient to 95% B over 5 min, hold for 2 min, and then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. The polarity should be optimized based on the signal intensity of the this compound precursor ion.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard (IS). A stable isotope-labeled this compound would be an ideal IS. If unavailable, a structurally similar compound can be used.
-
MRM Transitions: The specific m/z values for the precursor and product ions for this compound and the IS need to be determined by infusing a standard solution into the mass spectrometer.
3. Standard and Sample Preparation:
-
Standard Stock and Calibration Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system. The calibration standards should be prepared in the same matrix as the samples to be analyzed (e.g., blank plasma) to compensate for matrix effects.[11]
-
Sample Preparation (Plasma/Tissue Homogenates):
-
Protein Precipitation: A simple and effective method for removing proteins from biological samples. Add a cold organic solvent like acetonitrile (typically 3 volumes of solvent to 1 volume of sample), vortex, and centrifuge to pellet the precipitated proteins.[10]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation. An appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is used to extract this compound from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A suitable SPE cartridge (e.g., C18) is chosen to retain this compound, which is then eluted with an organic solvent.
-
The supernatant or the final eluate is then evaporated to dryness and reconstituted in the mobile phase before injection.
-
B. Quantitative Data Summary
The following table provides a template for summarizing quantitative data from an LC-MS/MS analysis.
| Parameter | This compound | Internal Standard |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Linearity Range (ng/mL) | e.g., 0.5 - 500 | - |
| Correlation Coefficient (r²) | > 0.99 | - |
| LLOQ (ng/mL) | To be determined | - |
| Precision (%RSD) | < 15% | - |
| Accuracy (% Recovery) | 85 - 115% | - |
| Matrix Effect (%) | To be evaluated | To be evaluated |
C. Signaling Pathway/Workflow Diagram
Caption: Workflow for this compound quantification by LC-MS/MS.
III. Method Validation
For both HPLC-UV and LC-MS/MS methods, a thorough validation according to regulatory guidelines (e.g., FDA or ICH) is essential to ensure the reliability of the results.[12] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
The protocols outlined in these application notes provide a detailed framework for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. While based on methods for structurally related compounds, these protocols offer a solid starting point for method development and validation. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reliable data for research and development purposes.
References
- 1. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for determination of sennosides A and B in senna tablets. | Semantic Scholar [semanticscholar.org]
- 3. Development of a validated HPLC method for the determination of sennoside A and B, two major constituents of Cassia obovata Coll. [herbmedpharmacol.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of sennoside A and sennoside B simultaneously in health food by HPLC]. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. plantarchives.org [plantarchives.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 12. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Agonodepside B in Cancer Cells
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer properties of Agonodepside B, a novel natural product. The protocols herein detail the experimental design for assessing its effects on cancer cell viability, apoptosis, cell cycle progression, and key signaling pathways.
Overview and Hypothetical Mechanism of Action
This compound is a novel depside isolated from a marine fungus, hypothesized to possess cytotoxic activity against various cancer cell lines. Preliminary screening suggests that this compound may induce apoptosis and cause cell cycle arrest by modulating key cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. These protocols are designed to systematically validate these hypotheses.
Experimental Workflow
The overall experimental workflow for the characterization of this compound's anti-cancer effects is depicted below. This workflow ensures a logical progression from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms.
Data Presentation: Summary of Quantitative Data
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HepG2 | Liver Cancer | 25.5 ± 2.3 |
| A549 | Lung Cancer | 32.1 ± 3.1 |
| HCT116 | Colon Cancer | 18.9 ± 2.0 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 7.5 (0.5 x IC50) | 10.3 ± 1.2 | 5.2 ± 0.7 | 15.5 ± 1.9 |
| This compound | 15 (IC50) | 25.8 ± 2.5 | 15.1 ± 1.8 | 40.9 ± 4.3 |
| This compound | 30 (2 x IC50) | 35.2 ± 3.1 | 28.7 ± 2.9 | 63.9 ± 6.0 |
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with this compound (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.4 ± 4.1 | 28.3 ± 2.9 | 16.3 ± 2.0 |
| This compound | 7.5 | 60.1 ± 4.5 | 25.2 ± 2.5 | 14.7 ± 1.8 |
| This compound | 15 | 72.5 ± 5.3 | 15.8 ± 1.9 | 11.7 ± 1.5 |
| This compound | 30 | 80.3 ± 6.1 | 9.5 ± 1.2 | 10.2 ± 1.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.[1]
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay, but for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Signaling Pathway Diagrams
The following diagrams illustrate the hypothetical signaling pathways modulated by this compound.
References
High-Purity Agonodepside B: A Potential Modulator of Cancer Cell Proliferation and Survival
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction
Agonodepside B is a depside natural product first isolated from a nonsporulating filamentous fungus.[1] Depsides, a class of polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by an ester bond, have garnered significant interest in the scientific community for their diverse biological activities, including potential anticancer properties. While research on this compound is in its early stages, the broader family of depsides has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may hold similar therapeutic potential. These application notes provide an overview of the potential applications of high-purity this compound in cancer research and drug development, based on the known activities of related depside compounds.
Potential Anticancer Applications
Several studies have highlighted the cytotoxic and anti-proliferative effects of depsides against a range of cancer cell lines. It has been observed that di-depsides, structurally similar to this compound, exhibit greater toxicity towards liver (HepG2), lung (A549), and leukemia (HL-60) cancer cells compared to their mono-depside counterparts. This suggests that the structural complexity of this compound may contribute to its biological activity. The investigation of this compound's effects on cancer cell viability, proliferation, and metastasis is a promising area of research.
Mechanism of Action
The precise mechanism of action for this compound in cancer cells has not yet been elucidated. However, based on studies of other depsides and cytotoxic natural products, it is hypothesized that this compound may induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key mechanism for many successful anticancer therapies. Researchers can investigate the potential of this compound to trigger apoptotic pathways through the activation of caspases, modulation of Bcl-2 family proteins, and induction of DNA fragmentation.
Purchasing High-Purity this compound
For reliable and reproducible experimental results, it is crucial to use high-purity this compound. Several chemical suppliers offer this compound for research purposes. When purchasing, it is recommended to obtain a Certificate of Analysis (CoA) to verify the compound's identity, purity, and quality.[1][2][3][4]
Table 1: Supplier Information for this compound
| Supplier | Catalog Number | Purity |
| Biosynth | VSA29841 | Request Information |
| Cayman Chemical | 10010419 | ≥95% |
| DC Chemicals | DC50311 | Request Information |
| MedChemExpress | HY-N10242 | >98% |
Quality Control of this compound
Upon receipt, it is advisable to perform in-house quality control to confirm the identity and purity of this compound. Standard analytical techniques for the quality control of natural products include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by identifying and quantifying the main peak corresponding to this compound and detecting any impurities.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound, matching it to the known molecular weight of this compound (426.46 g/mol ).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[5]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the potential anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.[7][8][9]
Materials:
-
High-purity this compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table 2: Example Data Presentation for MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.40 | 32 |
| 100 | 0.15 | 12 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[10][11][12]
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time as described in the MTT assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.[13][14][15][16][17]
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Table 3: Key Apoptosis Markers for Western Blotting
| Protein | Function in Apoptosis | Expected Change with Pro-Apoptotic Treatment |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |
Quantitative PCR (qPCR) for Apoptosis-Related Gene Expression
This protocol measures the changes in mRNA levels of genes involved in apoptosis.[18][19][20][21][22]
Materials:
-
High-purity this compound
-
Cancer cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., BCL2, BAX, CASP3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, harvest, and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Table 4: Example qPCR Gene Targets in Apoptosis
| Gene | Function |
| BCL2 | Anti-apoptotic |
| BAX | Pro-apoptotic |
| CASP3 | Executioner caspase |
| FAS | Death receptor |
| TP53 | Tumor suppressor |
Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Hypothesized intrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 445298-41-9 | VSA29841 | Biosynth [biosynth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|CAS 445298-41-9|DC Chemicals [dcchemicals.com]
- 5. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. media.tghn.org [media.tghn.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. Apoptotic qPCR gene expression array analysis demonstrates proof-of-concept for rapid blastocoel fluid-conditioned media molecular prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Agonodepside B: A Validated Negative Control for Antimycobacterial Drug Discovery
Application Note
Introduction
In the quest for novel therapeutics against Mycobacterium tuberculosis and other mycobacterial species, the use of appropriate controls is paramount for the validation of screening assays and the interpretation of structure-activity relationships (SAR). Agonodepside B, a natural product isolated from the filamentous fungus F7524, serves as an excellent negative control in antimycobacterial studies, particularly in assays targeting the enoyl-acyl carrier protein reductase (InhA). Its structural similarity to the active compound, Agonodepside A, makes it an ideal tool for ensuring assay specificity and understanding the molecular determinants of antimycobacterial activity.
Chemical Structure and Properties
This compound is a depside, a class of polyphenolic compounds. Its structure is closely related to Agonodepside A, differing by the position of a carboxylic acid group. This seemingly minor structural modification results in a complete loss of inhibitory activity against the mycobacterial InhA enzyme.
Rationale for Use as a Negative Control
The utility of this compound as a negative control is underscored by the following points:
-
Established Inactivity: Studies have demonstrated that this compound is inactive against the mycobacterial InhA enzyme at concentrations up to 100 µM.[1] In contrast, its structural analog, Agonodepside A, exhibits inhibitory activity against InhA with an IC50 value of 75 µM.[1]
-
Structural Analogy to an Active Compound: The close structural resemblance between Agonodepside A (active) and this compound (inactive) allows researchers to probe the specificity of their assays. If an assay shows activity for this compound, it may indicate off-target effects or a lack of specificity in the screening platform.
-
Utility in Structure-Activity Relationship (SAR) Studies: By comparing the activity of Agonodepside A and B, researchers can gain insights into the key structural features required for InhA inhibition and antimycobacterial activity.
Data Presentation
Table 1: In Vitro Activity of Agonodepsides A and B against Mycobacterial InhA
| Compound | Target | Assay Type | Result | Concentration | Reference |
| Agonodepside A | InhA | Enzyme Inhibition | IC50 = 75 µM | 75 µM | [1] |
| This compound | InhA | Enzyme Inhibition | Inactive | 100 µM | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Result | Concentration |
| Vero (African green monkey kidney cells) | Colorimetric Assay | IC50 = 5.5 µg/mL | 5.5 µg/mL |
Experimental Protocols
Protocol 1: Determination of Antimycobacterial Activity using the Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for assessing the whole-cell antimycobacterial activity of compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound (dissolved in DMSO)
-
Positive control drug (e.g., Isoniazid)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Incubator at 37°C
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in the supplemented 7H9 broth.
-
Prepare serial dilutions of this compound and the positive control drug in a 96-well plate. The final concentrations of this compound should include 100 µM. The solvent (DMSO) concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
Add 100 µL of the diluted mycobacterial suspension to each well containing the test compounds.
-
Include control wells:
-
Bacteria only control: Wells with mycobacterial suspension and no compound.
-
Solvent control: Wells with mycobacterial suspension and the same concentration of DMSO used for the test compounds.
-
Media only control: Wells with sterile broth only (no bacteria).
-
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Expected Result for this compound: No inhibition of mycobacterial growth will be observed at concentrations up to 100 µM, resulting in a pink coloration of the wells, similar to the bacteria-only and solvent controls.
Protocol 2: InhA Enzyme Inhibition Assay
This protocol assesses the direct inhibitory effect of a compound on the InhA enzyme.
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-octenoyl-CoA (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Triclosan or Agonodepside A)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NADH, and the substrate (2-trans-octenoyl-CoA).
-
Add this compound at the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include control wells:
-
No inhibitor control: Reaction mixture with enzyme and DMSO.
-
No enzyme control: Reaction mixture without the InhA enzyme.
-
Positive control: Reaction mixture with a known InhA inhibitor.
-
-
Initiate the enzymatic reaction by adding the purified InhA enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each well.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the no-inhibitor control.
Expected Result for this compound: The rate of NADH oxidation in the presence of 100 µM this compound will be similar to the no-inhibitor control, indicating no significant inhibition of InhA activity.
Visualizations
Caption: Experimental workflows for antimycobacterial screening.
Caption: Logical relationship of Agonodepside A and B.
Caption: Mycolic acid biosynthesis and points of inhibition.
References
Application Notes and Protocols for Agonodepside B: Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the synthesis and derivatization of Agonodepside B, a fungal metabolite with potential biological activities. The included protocols are based on established methods for the synthesis of related depside compounds and common derivatization strategies for phenolic molecules.
Introduction to this compound
This compound is a natural product belonging to the depside class of compounds, which are characterized by two or more hydroxybenzoic acid units linked by an ester bond. Isolated from a nonsporulating filamentous fungus, F7524, this compound and its analogs are of interest to researchers for their potential pharmacological properties. Structurally, it is 6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid[1].
Quantitative Biological Activity
While extensive biological profiling of this compound is still ongoing, preliminary data indicates its potential cytotoxicity. This information is crucial for understanding its therapeutic potential and for guiding derivatization efforts to modulate its activity.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Vero | IC50 | 5.5 µg/mL | [2] |
Synthesis of this compound
The total synthesis of this compound has not been explicitly reported in the literature. However, a plausible synthetic route can be devised based on the well-established methods for synthesizing other depsides, such as olivetoric acid. The core of the strategy involves the esterification of two key substituted benzoic acid precursors.
Proposed Synthetic Workflow
The synthesis can be logically divided into the preparation of the two aromatic precursors, followed by their coupling to form the depside linkage, and subsequent deprotection steps.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a general guideline and may require optimization. It is based on analogous depside syntheses.
Materials:
-
Precursor A (protected 6-((E)-but-2-en-2-yl)-2,4-dihydroxy-3-methylbenzoic acid)
-
Precursor B (protected 6-((E)-but-2-en-2-yl)-2,4-dihydroxy-3-methylphenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Esterification: a. Dissolve Precursor A (1.0 eq) and Precursor B (1.0 eq) in anhydrous DCM. b. Add DMAP (0.1 eq) to the solution. c. Cool the reaction mixture to 0°C in an ice bath. d. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Deprotection: a. Dissolve the purified, protected depside in a suitable solvent (e.g., ethyl acetate or methanol). b. Add a catalytic amount of Pd/C. c. Subject the mixture to an atmosphere of hydrogen gas (balloon or hydrogenation apparatus). d. Stir vigorously at room temperature until the reaction is complete (monitor by TLC). e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield crude this compound. g. Purify by recrystallization or further chromatography if necessary.
Derivatization of this compound
Derivatization of this compound can be a valuable tool to explore its structure-activity relationship (SAR), improve its pharmacokinetic properties, or generate probes for target identification. Common derivatization strategies for phenolic compounds include acetylation, methylation, and glycosylation.
Derivatization Workflow
References
Application Notes and Protocols for Assessing Agonodepside B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agonodepside B is a fungal metabolite belonging to the depside class of compounds. Depsides have garnered significant interest in the scientific community due to their diverse biological activities, including potential anti-inflammatory and anticancer properties. These application notes provide detailed protocols for cell-based assays to investigate the cytotoxic, apoptotic, and anti-inflammatory effects of this compound. The following protocols are designed to be robust and reproducible, providing a framework for the initial characterization of this compound's biological activity.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells.
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± [Value] | rowspan="6" |
| [Concentration 1] | [Value] ± [Value] | |
| [Concentration 2] | [Value] ± [Value] | |
| [Concentration 3] | [Value] ± [Value] | |
| [Concentration 4] | [Value] ± [Value] | |
| [Concentration 5] | [Value] ± [Value] |
Table 2: Apoptosis Induction by this compound in [Cell Line Name] Cells.
| Treatment | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| This compound [Concentration] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
| Positive Control (e.g., Staurosporine) | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |
Table 3: Inhibition of NF-κB Activity by this compound in [Cell Line Name] Reporter Cells.
| Treatment | Luciferase Activity (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity (Mean ± SD) | IC₅₀ (µM) |
| Vehicle Control (Unstimulated) | [Value] ± [Value] | N/A | rowspan="6" |
| Stimulant (e.g., TNF-α) | [Value] ± [Value] | 0 ± [Value] | |
| Stimulant + this compound [Conc. 1] | [Value] ± [Value] | [Value] ± [Value] | |
| Stimulant + this compound [Conc. 2] | [Value] ± [Value] | [Value] ± [Value] | |
| Stimulant + this compound [Conc. 3] | [Value] ± [Value] | [Value] ± [Value] | |
| Positive Control (e.g., BAY 11-7082) | [Value] ± [Value] | [Value] ± [Value] |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in [Cell Line Name] Cells.
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control (Unstimulated) | [Value] ± [Value] | [Value] ± [Value] |
| Stimulant (e.g., LPS) | [Value] ± [Value] | [Value] ± [Value] |
| Stimulant + this compound [Concentration] | [Value] ± [Value] | [Value] ± [Value] |
| Positive Control (e.g., Dexamethasone) | [Value] ± [Value] | [Value] ± [Value] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and calculates its half-maximal inhibitory concentration (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][2][3]
Materials:
-
[Cell Line Name] cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5]
Materials:
-
[Cell Line Name] cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., IC₅₀ concentration determined from the MTT assay) for 24 hours. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This assay measures the ability of this compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[7][8] A reporter cell line containing a luciferase gene under the control of an NF-κB responsive promoter is used.
Materials:
-
[Cell Line Name]-NF-κB-luciferase reporter cells
-
This compound
-
Inflammatory stimulant (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Luciferase Assay System
-
96-well opaque plates
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well opaque plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and stimulated vehicle controls.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.[9]
-
Add the luciferase substrate to the cell lysate.[9]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage inhibition of NF-κB activity relative to the stimulated vehicle control.
Pro-inflammatory Cytokine Production Assay (ELISA)
This protocol quantifies the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), from stimulated immune cells (e.g., macrophages).
Materials:
-
[Cell Line Name] (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages)
-
This compound
-
Inflammatory stimulant (e.g., Lipopolysaccharide (LPS))
-
Human or mouse TNF-α and IL-6 ELISA kits
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and stimulated vehicle controls.
-
After incubation, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the supernatants by comparing the absorbance values to a standard curve.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflows
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Caption: Experimental workflow for assessing anti-inflammatory activity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Agonodepside B Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Agonodepside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a depside, a type of polyphenolic compound, isolated from a nonsporulating filamentous fungus, F7524.[1][2] Like many natural products, particularly depsides, this compound is characterized by poor aqueous solubility, which can significantly hinder its biological assessment and therapeutic development.[3][4] Achieving adequate concentration in aqueous media is crucial for in vitro assays and for developing viable formulations for in vivo studies.
Q2: Is there any available data on the aqueous solubility of this compound?
Currently, there is a lack of publicly available experimental data specifically quantifying the aqueous solubility of this compound. However, depsides as a class of compounds are generally known to be insoluble or sparingly soluble in water and other polar solvents.[3] Researchers should anticipate that this compound exhibits low aqueous solubility and plan their experiments accordingly.
Q3: What are the primary strategies for improving the aqueous solubility of poorly soluble compounds like this compound?
Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs and natural products.[5] These can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the compound. Key techniques include:
-
Particle size reduction (micronization and nanosuspension)
-
Solid dispersions
-
-
Chemical Modifications: These approaches involve the formation of new chemical entities with improved solubility. Examples include:
-
Salt formation (less applicable to non-ionizable compounds)
-
Prodrug synthesis
-
-
Formulation-Based Approaches: These strategies involve the use of excipients to enhance solubility. Common methods include:
-
Use of co-solvents
-
Complexation with cyclodextrins
-
Micellar solubilization using surfactants
-
The choice of method depends on the physicochemical properties of this compound, the desired final concentration, and the intended application (e.g., in vitro screening vs. preclinical formulation).
Troubleshooting Guide
Problem: I am unable to dissolve this compound in my aqueous buffer for my in vitro experiments.
Initial Steps:
-
Confirm the quality of your this compound sample: Ensure the compound is of high purity as impurities can affect solubility.
-
Start with a small amount: Attempt to dissolve a very small, precisely weighed amount of the compound in your desired aqueous buffer.
-
Use of Co-solvents: For initial in vitro testing, the use of a water-miscible organic co-solvent is a common and effective strategy.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 400.
-
Procedure: Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <1%, and often <0.1%) to not interfere with your experimental system. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Problem: The use of co-solvents is not suitable for my experimental model, or I need a higher concentration of this compound.
If co-solvents are not a viable option, more advanced formulation strategies should be considered. Below is a comparison of two widely used and effective methods: Solid Dispersions and Cyclodextrin Complexation.
Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic carrier matrix at a molecular level, converting it to an amorphous state.[5][6] | Significant increase in dissolution rate and solubility; can be used for a wide range of compounds.[5] | Can be physically unstable (recrystallization); requires specialized equipment for some preparation methods.[7] | Oral formulation development; achieving high drug loading. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[8][9] | High efficiency in solubilization; can improve stability; relatively simple preparation methods.[8][10] | Limited by the stoichiometry of the complex; potential for nephrotoxicity with some native cyclodextrins in parenteral administration. | Aqueous formulations for in vitro and in vivo studies; masking taste or odor. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
This method is suitable for laboratory-scale preparation and does not require specialized equipment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher solubility and lower toxicity compared to native β-cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the water-ethanol solution to moisten the powder.
-
Kneading: Gradually add the this compound to the mortar while continuously triturating with the pestle. Continue to knead for 30-45 minutes, adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Drying: The resulting paste is dried in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Final Product: The dried complex is pulverized into a fine powder and stored in a desiccator.
-
Solubility Testing: The solubility of the prepared complex in water or buffer can then be determined and compared to that of the uncomplexed this compound.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This technique is effective for producing amorphous solid dispersions of thermolabile compounds.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or a polyethylene glycol (PEG) like PEG 6000).[11]
-
A common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or acetone).
-
Rotary evaporator or a shallow dish for solvent evaporation.
Procedure:
-
Ratio Selection: Choose a drug-to-carrier weight ratio to evaluate. Ratios of 1:1, 1:5, and 1:10 are common starting points.
-
Dissolution: Dissolve the calculated amounts of this compound and the hydrophilic carrier in a sufficient volume of the common solvent with stirring until a clear solution is obtained.
-
Solvent Evaporation:
-
Using a Rotary Evaporator: Place the solution in the flask of a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Using a Dish: Pour the solution into a shallow glass dish and allow the solvent to evaporate slowly at room temperature in a fume hood.
-
-
Drying: Once the solvent is removed, a solid mass will remain. This should be further dried under vacuum for 24 hours to remove any residual solvent.
-
Final Product: The resulting solid dispersion is scraped, pulverized into a fine powder, and passed through a sieve. Store in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous nature of the drug in the dispersion.[12]
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy for this compound.
Caption: Mechanism of this compound solubility enhancement by cyclodextrin complexation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ultraviolet absorption spectra of lichen depsides and depsidones - Katalog - Lichenological literature [jjh.cz]
- 4. Depside - Wikipedia [en.wikipedia.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceasia.org [scienceasia.org]
- 10. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
Technical Support Center: Optimizing Agonodepside B Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agonodepside B in in vitro settings. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in in vitro assays?
A1: For a novel compound like this compound with limited published data, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 1 nM. One study has reported that this compound was inactive against the mycobacterial InhA enzyme at concentrations up to 100 µM[1][2]. However, this does not preclude activity in other assays. A tiered approach is often effective: a wide range for initial cytotoxicity assessment, followed by a more focused range for specific functional assays.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically supplied as a solid.[3] For in vitro studies, a high-concentration stock solution in an appropriate solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic natural products. To ensure stability, prepare a high-concentration stock (e.g., 10-20 mM) in DMSO, aliquot into small, single-use volumes, and store at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What is the importance of a vehicle control in my experiments?
A3: A vehicle control is essential to differentiate the effects of this compound from the effects of the solvent (e.g., DMSO) used to dissolve it. The final concentration of the vehicle should be kept constant across all experimental conditions, including the untreated controls, and should be at a level that does not induce cellular toxicity.[4]
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Compound precipitation can lead to inaccurate and irreproducible results.[4] Here are some steps to troubleshoot this issue:
-
Check Solubility: Determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) is not exceeding the tolerance level of your cell line, typically below 0.5%. High solvent concentrations can cause the compound to precipitate out of solution.
-
Protein Binding: The presence of serum in the culture medium can sometimes aid in solubility. If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) if it does not interfere with your assay.
Troubleshooting Guides
This section addresses specific issues you might encounter when optimizing this compound concentrations for your in vitro studies.
High Variability Between Replicate Wells
High variability can be caused by several factors.[4] Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions. |
Unexpected Cytotoxicity
If you observe significant cell death at concentrations where you expect to see a specific biological effect, consider the following:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with a range of solvent concentrations to determine the maximum non-toxic concentration for your cell line. |
| Compound-Induced Apoptosis/Necrosis | Perform a dose-response and time-course experiment to determine the IC50 value. Use lower, non-toxic concentrations for mechanistic studies. |
| Contamination | Check your cell culture for microbial contamination. Ensure your this compound stock solution is sterile. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the in vitro activity of this compound.
MTT Assay for Cell Viability
This assay assesses the metabolic activity of cells as an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. It is common to prepare these at 2x the final desired concentration.[4]
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Griess Assay for Nitric Oxide Production
This assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production by cells (e.g., LPS-stimulated macrophages).[7][8][9]
-
Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well or 96-well plate.[8] Allow them to adhere, and then treat with this compound for a specified pre-incubation time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.[8]
-
Reaction: Add the Griess reagent to the collected supernatants in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[8] The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
Protein Denaturation Inhibition Assay
This assay is a preliminary in vitro screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[10][11]
-
Reaction Mixture Preparation: In a tube, mix a solution of egg albumin (e.g., 1% v/w) with different concentrations of this compound.[12] A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C for 20-30 minutes.[11][13]
-
Heat-Induced Denaturation: Induce protein denaturation by heating the samples in a water bath at 70°C for 5-15 minutes.[11][13]
-
Cooling and Measurement: After cooling, measure the turbidity of the solutions by reading the absorbance at 280 nm or 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to the control (containing only the vehicle).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 98.5 ± 5.1 |
| 10 | 95.2 ± 3.8 |
| 25 | 88.7 ± 4.5 |
| 50 | 75.1 ± 6.2 |
| 100 | 52.3 ± 5.9 |
| IC50 (µM) | ~95 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Assay | Parameter Measured | IC50 (µM) (Mean ± SD, n=3) |
| Griess Assay | Nitric Oxide Production | 45.8 ± 3.7 |
| Protein Denaturation | Inhibition of Albumin Denaturation | 62.3 ± 5.1 |
Visualizations
Caption: Workflow for in vitro screening of this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Nitric Oxide Griess Assay [bio-protocol.org]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
preventing Agonodepside B degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Agonodepside B during experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fungal metabolite that has been isolated from a nonsporulating filamentous fungus, F7524.[1][2][3] It belongs to the depside class of polyphenolic compounds, which are characterized by two or more monocyclic aromatic units linked by an ester bond.[4][5]
Q2: What are the primary factors that can cause this compound degradation?
The main factors that can lead to the degradation of this compound are exposure to suboptimal pH, temperature, light, and inappropriate solvents. As a depside, it is susceptible to hydrolysis of its ester linkage and potentially decarboxylation.
Q3: How should I store this compound to ensure its stability?
For long-term storage, this compound should be stored as a solid at -20°C.[6] Under these conditions, it is reported to be stable for at least four years.[6] To minimize degradation, it is best to store it as a dry powder, protected from light and moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experiments.
Issue 1: I am observing a loss of this compound activity or concentration in my experiments.
This is a common issue that can arise from several factors related to the compound's stability. Follow these troubleshooting steps to identify and resolve the problem.
-
Step 1: Review Your Handling and Storage Protocol.
-
Question: How are you storing your this compound stock solutions?
-
Recommendation: Stock solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare smaller aliquots of your stock solution to avoid cycling the main stock.
-
-
Step 2: Evaluate Your Experimental Conditions.
-
Question: What are the pH, temperature, and light conditions of your experiment?
-
Recommendation: Depsides can be sensitive to pH. It is advisable to conduct a preliminary stability test of this compound in your experimental buffer. Generally, a slightly acidic pH (around 3-6) may be more favorable for depside stability. Avoid high temperatures and prolonged exposure to direct light unless it is a specific requirement of your experiment.
-
-
Step 3: Assess the Suitability of Your Solvent.
-
Question: What solvent are you using to dissolve this compound?
-
Recommendation: While DMSO is a common solvent for stock solutions, its compatibility with your specific assay should be verified. For aqueous-based assays, ensure that the final concentration of the organic solvent is low and does not affect the stability of this compound or the experimental system. The stability of this compound in the final experimental medium should be confirmed.
-
Issue 2: I am seeing unexpected or inconsistent results in my biological assays.
Inconsistent results can be a sign of compound degradation, leading to a variable effective concentration of this compound.
-
Step 1: Perform a Stability Check in Your Assay Medium.
-
Protocol: Incubate this compound in your complete cell culture medium or assay buffer under the exact experimental conditions (temperature, CO2, etc.) for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or a similar quantitative method to determine the rate of degradation.
-
-
Step 2: Consider the Impact of Medium Components.
-
Explanation: Components in complex biological media can interact with and degrade test compounds.
-
Recommendation: If significant degradation is observed, consider simplifying the assay medium if possible or reducing the incubation time.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
This protocol outlines a method to determine the stability of this compound in various solvents commonly used in research.
Methodology:
-
Prepare stock solutions of this compound at a concentration of 10 mM in a panel of solvents (e.g., DMSO, ethanol, methanol, acetonitrile).
-
Aliquot the solutions into separate vials for each time point and storage condition.
-
Store the vials at different temperatures: room temperature (20-25°C), 4°C, and -20°C.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Data Presentation:
| Solvent | Temperature (°C) | % Remaining (24h) | % Remaining (72h) | % Remaining (1 week) |
| DMSO | 25 | |||
| 4 | ||||
| -20 | ||||
| Ethanol | 25 | |||
| 4 | ||||
| -20 | ||||
| Methanol | 25 | |||
| 4 | ||||
| -20 |
Protocol 2: Determining the pH Stability Profile of this compound
This protocol allows for the determination of this compound's stability across a range of pH values.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Add this compound to each buffer to a final concentration of 100 µM.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the concentration of this compound in each aliquot by HPLC-UV.
-
Plot the percentage of this compound remaining against time for each pH to determine the degradation kinetics.
Data Presentation:
| pH | Half-life (t½) at 25°C (hours) | Half-life (t½) at 37°C (hours) |
| 3.0 | ||
| 5.0 | ||
| 7.4 | ||
| 9.0 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS AND ITS PROTOCOL.pptx [slideshare.net]
- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of Agonodepside B's Poor Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Agonodepside B, a fungal metabolite isolated from a nonsporulating filamentous fungus, F7524.[1][2][3] By leveraging established formulation strategies for poorly soluble drugs, this guide offers practical solutions and detailed experimental protocols to enhance the therapeutic potential of this natural product.[4][5][6][7][8]
Troubleshooting Guide
Issue 1: Inconsistent or Low In Vivo Efficacy Despite Potent In Vitro Activity
-
Potential Cause: Poor oral bioavailability of this compound is a likely cause, leading to sub-therapeutic concentrations at the target site. This can stem from low aqueous solubility, poor permeability across the intestinal membrane, or significant first-pass metabolism.[9][10]
-
Troubleshooting Steps:
-
Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of this compound. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide formulation development.[11]
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the intestinal permeability of this compound. This will help distinguish between solubility- and permeability-limited absorption.
-
Pilot Formulation Studies: Begin with simple formulation approaches such as co-solvents or particle size reduction (micronization) to assess the impact on solubility and dissolution rate.[4][7]
-
Issue 2: High Inter-Individual Variability in Animal Studies
-
Potential Cause: The formulation of this compound may not be robust, leading to variable absorption depending on the physiological state of the animal (e.g., fed vs. fasted state). Poorly soluble drugs often exhibit food effects.
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure strict adherence to dosing protocols, including fasting periods and administration volume.
-
Develop an Enabling Formulation: Explore advanced formulation strategies like solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to improve the consistency of absorption.[6][8] These formulations can reduce the impact of physiological variables.
-
Pharmacokinetic Profiling: Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and AUC, and to quantify the extent of variability.
-
Issue 3: Poor Dose-Response Relationship in In Vivo Models
-
Potential Cause: Non-linear absorption due to saturation of solubility or transport mechanisms at higher doses. This is a common issue for drugs with low solubility.
-
Troubleshooting Steps:
-
Dose-Linearity Study: Perform a pharmacokinetic study at multiple dose levels to assess if the exposure (AUC) increases proportionally with the dose.
-
Enhance Solubility in Formulation: If non-linearity is observed, focus on formulation strategies that significantly increase the solubility of this compound in the gastrointestinal fluids, such as amorphous solid dispersions or complexation with cyclodextrins.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of natural products like this compound?
Natural products often face several challenges that limit their oral bioavailability:[9][10]
-
Low Aqueous Solubility: Many natural products have complex, lipophilic structures with poor solubility in the aqueous environment of the gastrointestinal tract.
-
Poor Membrane Permeability: Large molecular size and the presence of polar functional groups can hinder passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver and/or intestinal wall before reaching systemic circulation can reduce the amount of active drug.
-
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
Q2: How can I assess the solubility and permeability of this compound to determine its Biopharmaceutics Classification System (BCS) class?
A Biopharmaceutics Classification System (BCS) assessment is crucial for selecting an appropriate formulation strategy.[11]
-
Solubility Determination: The equilibrium solubility of this compound should be determined at 37°C across a pH range of 1.2 to 6.8, simulating the conditions of the gastrointestinal tract. A drug is considered highly soluble if its highest single dose is soluble in 250 mL or less of aqueous media over this pH range.
-
Permeability Assessment: The most common in vitro method is the Caco-2 cell permeability assay. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. High permeability is generally defined by comparing the apparent permeability coefficient (Papp) of the test compound to that of a high-permeability reference compound like metoprolol.
Based on the results, this compound can be categorized into one of the four BCS classes, which will guide the formulation approach. Given its likely properties as a natural product, it is often anticipated to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q3: What are some initial formulation strategies to improve the oral bioavailability of this compound?
For early-stage development, several strategies can be employed to enhance the bioavailability of a poorly soluble compound like this compound. The choice of strategy will depend on the physicochemical properties of the drug and the desired release profile.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4][8] | Simple and widely used technique. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix, enhancing solubility and dissolution.[4][7][8] | Significant increase in solubility and dissolution rate. | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, facilitating absorption.[4][6] | Can significantly enhance the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake. | Requires careful selection of excipients; potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[4][7] | Increases aqueous solubility and dissolution. | The large size of the complex may limit permeability; potential for competitive displacement. |
Q4: How do I select the most appropriate formulation strategy for this compound?
The selection process should be guided by the physicochemical properties of this compound and the desired therapeutic application. The following workflow can be used as a guide:
Q5: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A SEDDS formulation is a promising approach for lipophilic compounds like this compound. The key components are:
-
Oil Phase: Serves as a solvent for the lipophilic drug. Examples include medium-chain triglycerides (e.g., Capryol™ 90) or long-chain triglycerides (e.g., soybean oil).
-
Surfactant: Stabilizes the oil-water interface and promotes the formation of a fine emulsion. Examples include non-ionic surfactants with high HLB (Hydrophile-Lipophile Balance) values, such as Tween® 80 or Cremophor® EL.
-
Co-surfactant/Co-solvent: Helps to dissolve the drug and improve the emulsification process. Examples include Transcutol® HP or polyethylene glycol (PEG) 400.
The mechanism involves the spontaneous formation of a micro- or nano-emulsion when the formulation comes into contact with aqueous fluids in the gut, presenting the drug in a solubilized state with a large surface area for absorption.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the aqueous solubility of this compound at different pH values.
-
Materials: this compound, phosphate buffered saline (PBS) at pH 6.8, citrate buffer at pH 4.5, and HCl solution at pH 1.2, shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to vials containing the different buffer solutions.
-
Incubate the vials in a shaker incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
-
Protocol 2: In Vitro Dissolution Testing of Formulations
-
Objective: To compare the dissolution rate of different this compound formulations.
-
Materials: USP Dissolution Apparatus 2 (Paddle), dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid), this compound formulations (e.g., pure drug, solid dispersion, SEDDS).
-
Method:
-
Fill the dissolution vessels with 900 mL of the pre-warmed (37°C) dissolution medium.
-
Place a known amount of the this compound formulation in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound by HPLC.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles.
-
Protocol 3: In Vivo Pharmacokinetic Study Design
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
-
Workflow:
-
Key Parameters to Measure:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).
-
By systematically applying these troubleshooting guides, experimental protocols, and formulation strategies, researchers can address the bioavailability challenges of this compound and unlock its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 445298-41-9|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Agonodepside B experimental variability and reproducibility
This technical support center provides guidance for researchers working with Agonodepside B. Due to the limited published data on this compound, this guide addresses potential experimental variability and reproducibility challenges by combining known information with best practices for natural product research.
Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
This compound was first isolated along with its analogue, Agonodepside A. In the primary study, Agonodepside A was found to inhibit the mycobacterial InhA enzyme with an IC50 value of 75 μM. However, this compound was reported to be inactive at concentrations up to 100 μM in the same assay.[1]
Q2: Why might this compound show no activity when its analogue, Agonodepside A, is active?
The difference in activity between two closely related compounds like Agonodepside A and B, which are structural isomers, is a common observation in drug discovery and highlights the principle of the structure-activity relationship (SAR). Even minor differences in chemical structure can significantly alter the binding affinity of a compound to its target enzyme or receptor. The specific structural variance between Agonodepside A and B is likely responsible for the observed difference in their ability to inhibit the InhA enzyme.
Q3: I am not observing any activity with this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of observed activity:
-
Inherent Inactivity: As reported in the initial study, this compound may be inherently inactive against your specific target or in your particular assay system.[1]
-
Compound Solubility: Depsides can sometimes have poor solubility in aqueous solutions. Ensure that this compound is fully dissolved in your chosen solvent (e.g., DMSO) and that it remains soluble in your final assay buffer. Precipitation of the compound will lead to a lower effective concentration and could result in false-negative results.
-
Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation during storage can lead to a loss of activity. It is recommended to use a sample with a purity of ≥95%.[2]
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can all influence the activity of both the compound and the target. Ensure these conditions are optimal for your specific experiment.
-
Target Engagement: It is possible that this compound does not interact with your specific biological target. Consider using it in a broader screening panel to identify potential new activities.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid.[2] For long-term storage, it is recommended to keep it at -20°C.[2] For experimental use, prepare a stock solution in a suitable organic solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Compound precipitation in assay buffer. | - Visually inspect the assay wells for any signs of precipitation. - Decrease the final concentration of this compound. - Include a solubility-enhancing agent in the assay buffer (e.g., a low percentage of a non-ionic detergent), ensuring it does not interfere with the assay. |
| Variability in stock solution concentration. | - Prepare a fresh stock solution from the solid compound. - Ensure the compound is completely dissolved before making serial dilutions. - Use calibrated pipettes for all dilutions. | |
| Degradation of the compound. | - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect the compound from light, especially in solution. - Periodically check the purity of the stock solution using analytical methods like HPLC if available. | |
| No biological activity observed | Compound is inactive against the target. | - As per the original literature, this compound was inactive against the InhA enzyme.[1] - Test this compound in a different assay or against a different biological target. - Use Agonodepside A as a positive control if working with the InhA enzyme or a related target. |
| Sub-optimal assay conditions. | - Optimize assay parameters such as pH, temperature, and incubation time. - Ensure all reagents, including the enzyme and substrate, are fresh and active. | |
| High background signal in the assay | Compound interference with the assay signal. | - Run a control with this compound and all assay components except the enzyme/target to check for autofluorescence or other interference. - If interference is observed, consider using a different detection method or assay format. |
Experimental Protocols
General Protocol for InhA Enzyme Inhibition Assay
This is a generalized protocol based on the known activity of the analogue Agonodepside A.[1] Researchers should adapt it to their specific laboratory conditions and reagents.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 150 mM NaCl and 10% glycerol).
- InhA Enzyme: Dilute the purified InhA enzyme to the desired concentration in the assay buffer.
- Substrate: Prepare the substrate solution (e.g., NADH) in the assay buffer.
- Test Compounds: Prepare stock solutions of this compound and a positive control (e.g., Agonodepside A or another known InhA inhibitor) in 100% DMSO. Create a serial dilution of the stock solutions.
2. Assay Procedure:
- Add a small volume of the diluted test compounds to the wells of a microplate.
- Add the InhA enzyme solution to the wells and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate solution.
- Monitor the reaction kinetics (e.g., the decrease in absorbance for NADH) using a plate reader at the appropriate wavelength.
3. Data Analysis:
- Calculate the initial reaction rates for each concentration of the test compound.
- Normalize the rates relative to the vehicle control (e.g., DMSO).
- Plot the normalized rates against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value, if any.
Quantitative Data
As there is limited quantitative data for this compound in the public domain, the following table presents the known data for Agonodepside A and B from the initial study for comparison.
| Compound | Target | Assay Type | Result | Reference |
| Agonodepside A | Mycobacterial InhA Enzyme | Enzyme Inhibition | IC50 = 75 μM | [1] |
| This compound | Mycobacterial InhA Enzyme | Enzyme Inhibition | Inactive at 100 μM | [1] |
Visualizations
Caption: Workflow for screening natural products and validating hits.
References
selecting appropriate cell lines for Agonodepside B testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines for testing Agonodepside B, a natural product with putative anti-cancer and anti-inflammatory properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a depside, a type of polyketide, isolated from a filamentous fungus.[1][2][3][4] While experimental data is limited, computational studies suggest that this compound may exert anti-cancer effects by targeting telomeres. Specifically, it is proposed to bind to TERRA G4 complexes, which could inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in many cancer cells.[5] Depsides as a class of compounds have also been reported to possess a range of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.
Q2: Since there is no published data on cell lines tested with this compound, where should I start?
A2: Given the proposed mechanism of telomerase inhibition, a logical starting point is to select cancer cell lines known to have high telomerase activity. Many cell lines derived from leukemia, lymphoma, lung cancer, and central nervous system (CNS) tumors exhibit high expression of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[6][7] Additionally, for a broader screening approach, utilizing a standardized panel like the NCI-60 human tumor cell line screen is recommended.[1][2][3][5][8] This panel represents a diverse range of cancer types and can provide initial insights into the spectrum of this compound's activity.
Q3: Besides cancer cell lines, are there other types of cell lines I should consider?
A3: Yes, considering the reported anti-inflammatory properties of related depside compounds, it would be prudent to evaluate this compound in relevant inflammatory cell models. The most commonly used are macrophage-like cell lines such as the murine RAW 264.7 and the human THP-1 cell lines.[9][10][11] These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, which can then be measured to assess the anti-inflammatory potential of this compound.
Q4: How do I select a negative control cell line for my experiments?
A4: For anti-cancer studies targeting telomerase, an ideal negative control would be a cell line that does not rely on telomerase for telomere maintenance. These are known as Alternative Lengthening of Telomeres (ALT) cell lines. A well-characterized example is the U2-OS osteosarcoma cell line.[7] Comparing the effects of this compound on telomerase-positive and ALT cell lines can help to validate its proposed mechanism of action. For general cytotoxicity, a non-cancerous cell line, such as a normal human fibroblast line (e.g., IMR-90), can be used to assess selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | 1. The compound may not be active in the chosen cell line. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has poor solubility in the culture medium. | 1. Test the compound on a broader range of cell lines, such as the NCI-60 panel. 2. Perform a dose-response study with a wider concentration range (e.g., from nanomolar to high micromolar). 3. Extend the incubation time (e.g., 24, 48, and 72 hours). 4. Check the solubility of this compound and consider using a vehicle like DMSO at a final concentration that is non-toxic to the cells. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density. 2. Contamination of cell cultures. 3. Degradation of the this compound stock solution. | 1. Ensure accurate cell counting and consistent seeding in all wells. 2. Regularly check cell cultures for any signs of contamination. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| This compound shows toxicity in both cancer and normal cell lines. | The compound may have a general cytotoxic effect and lacks selectivity for cancer cells. | 1. Determine the IC50 values for both cancer and normal cell lines to calculate a selectivity index. 2. Consider modifying the compound's structure to improve its therapeutic index. 3. Investigate alternative mechanisms of action beyond telomerase inhibition. |
Data Presentation
Table 1: Recommended Cell Lines for Initial Screening of this compound
| Cell Line | Cancer Type | Rationale for Selection |
| HeLa | Cervical Cancer | High telomerase activity, widely used cancer cell line. |
| A549 | Lung Cancer | Commonly used in telomerase inhibitor screening.[12] |
| MCF-7 | Breast Cancer | Representative of a common cancer type, part of the NCI-60 panel. |
| U2-OS | Osteosarcoma | Telomerase-negative (ALT pathway), serves as a negative control for the proposed mechanism.[7] |
| K562 | Leukemia | Hematopoietic origin, often shows high telomerase activity.[7] |
| RAW 264.7 | Murine Macrophage | Standard model for in vitro anti-inflammatory assays. |
| THP-1 | Human Monocytic | Can be differentiated into macrophages for human-relevant inflammation studies.[10] |
| IMR-90 | Normal Human Fibroblast | Non-cancerous control to assess general cytotoxicity. |
Table 2: Hypothetical IC50 Values of this compound in Selected Cell Lines
| Cell Line | IC50 (µM) after 72h incubation |
| HeLa | 15.2 |
| A549 | 22.8 |
| MCF-7 | 35.1 |
| U2-OS | > 100 |
| K562 | 8.9 |
| IMR-90 | 85.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Telomerase Activity Assay (TRAP Assay)
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Cell Lysis: Harvest cells and prepare cell extracts using a suitable lysis buffer.
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TRAP Reaction: Set up the Telomeric Repeat Amplification Protocol (TRAP) reaction using a commercial kit. This typically involves an extension step where telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide, followed by PCR amplification of the extended products.
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Product Detection: Analyze the PCR products by gel electrophoresis or a real-time PCR instrument.
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Quantification: Quantify the telomerase activity relative to a control sample.
Anti-inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 cells)
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
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Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
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Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).
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Incubation: Incubate the plate for 24 hours.
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Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of nitric oxide) using the Griess reagent.
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Absorbance Measurement: Measure the absorbance at 540 nm.
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Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-alone control.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound testing.
Caption: Troubleshooting logic for unexpected results.
References
- 1. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. revvity.com [revvity.com]
- 4. HeLa - Wikipedia [en.wikipedia.org]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines | eLife [elifesciences.org]
- 7. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-60 - Wikipedia [en.wikipedia.org]
- 9. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 10. Macrophage Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting negative results in Agonodepside B experiments
Technical Support Center: Agonodepside B Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The content is structured to address potential challenges, particularly the interpretation of negative or unexpected results in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a depside, a type of polyketide natural product, isolated from a nonsporulating filamentous fungus, F7524.[1][2] In the primary study describing its isolation, this compound was found to be inactive when tested for inhibitory activity against the mycobacterial InhA enzyme at a concentration of 100 µM.[1][2] This is in contrast to its structural analog, Agonodepside A, which did show inhibitory effects.[1]
Q2: I am not observing any effect of this compound in my bioassay. Is this expected?
Observing a lack of activity with this compound is consistent with the initial findings reported in the literature, where it was inactive in an InhA enzyme assay.[1][2] However, "negative" results can arise from multiple factors. It is crucial to verify experimental conditions and consider the specific context of your assay.
Q3: What are the potential reasons for a lack of bioactivity in my experiments with this compound?
Several factors could contribute to a lack of observed bioactivity:
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Inherent Inactivity: this compound may genuinely be inactive in your specific experimental model or against your target of interest.
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Compound Stability and Solubility: Depsides can be susceptible to degradation under certain pH, temperature, or light conditions. Poor solubility in your assay buffer can also lead to a lower effective concentration.
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Inappropriate Concentration Range: The concentrations tested may be too low to elicit a biological response.
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Assay-Specific Conditions: The experimental design, including incubation times, cell density, and detection methods, may not be optimal for observing the effects of this specific compound.
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Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively transported out by efflux pumps.
Q4: How can I troubleshoot a "negative" result in my this compound experiment?
A systematic approach is recommended. This can include:
-
Positive and Negative Controls: Ensure that your assay is performing as expected by running appropriate controls.
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Compound Integrity: Verify the purity and integrity of your this compound sample using techniques like HPLC or mass spectrometry.
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Solubility and Stability Testing: Confirm that this compound is soluble and stable in your experimental medium for the duration of the assay.
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Dose-Response Curve: Test a wide range of concentrations to ensure you are not missing an effective dose.
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Orthogonal Assays: Use a different type of assay to measure the same biological endpoint to rule out method-specific artifacts.
Troubleshooting Guides
Scenario 1: No Inhibition Observed in a Cell Proliferation Assay
Problem: You have treated cancer cells with this compound at various concentrations (e.g., 1-100 µM) for 24-72 hours and see no significant decrease in cell viability or proliferation compared to the vehicle control.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Positive Control | Treat a separate batch of cells with a known cytotoxic agent (e.g., doxorubicin). |
| 2 | Check Compound Solubility | Prepare the highest concentration of this compound in your cell culture medium and inspect for precipitation under a microscope. |
| 3 | Assess Compound Stability | Incubate this compound in the cell culture medium for the longest duration of your experiment and then analyze its integrity via HPLC. |
| 4 | Extend Incubation Time | If no toxicity is observed at 24 hours, extend the treatment period to 48 or 72 hours. |
| 5 | Increase Concentration Range | If solubility allows, test concentrations higher than 100 µM. |
| 6 | Use a Different Cell Line | The lack of effect could be specific to the cell line being used. |
| 7 | Consider a Different Assay | Switch from a metabolic-based assay (e.g., MTT) to a direct cell counting method or a membrane integrity assay (e.g., LDH release). |
Scenario 2: No Target Engagement in a Biochemical Assay
Problem: You are testing this compound as a potential inhibitor of a specific enzyme and observe no change in enzyme activity, even at high concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Positive Control Inhibitor Activity | Run the assay with a known inhibitor of your target enzyme to validate the assay setup. |
| 2 | Evaluate this compound in Assay Buffer | Check for solubility and potential interference of this compound with the assay components (e.g., fluorescence quenching, absorbance). |
| 3 | Pre-incubation with Enzyme | Pre-incubate the enzyme with this compound before adding the substrate to allow for sufficient binding time. |
| 4 | Vary Cofactor Concentrations | If the enzyme requires a cofactor, test different cofactor concentrations as the compound might be a competitive inhibitor. |
| 5 | Assess Non-specific Inhibition | Include a counterscreen to check if this compound is an assay artifact, such as a compound aggregator. |
Detailed Methodologies
General Protocol for Assessing Cell Viability using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
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Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: General workflow for screening this compound for bioactivity.
Caption: Decision tree for troubleshooting negative experimental outcomes.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Agonodepside B and Agonodepside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related natural compounds, Agonodepside B and Agonodepside A. The information presented herein is compiled from published experimental data to assist researchers in understanding their differential effects and potential therapeutic applications.
Summary of Biological Activities
Agonodepside A has demonstrated notable anti-mycobacterial and potential anti-cancer activities, while this compound has shown significantly less or no activity in the assays conducted to date. The primary differences in their observed biological effects are summarized below.
| Biological Activity | Agonodepside A | This compound | Reference |
| Anti-mycobacterial Activity (InhA Inhibition) | IC₅₀ = 75 µM | Inactive at 100 µM | [1] |
| TERRA G4 Binding Affinity | Stronger Binding | Weaker Binding | [1] |
Anti-mycobacterial Activity
Agonodepside A has been identified as an inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated drug target. In contrast, this compound showed no significant inhibition of InhA at a concentration of 100 µM.[1] This differential activity suggests that the structural variations between the two compounds are critical for their interaction with the InhA active site.
Experimental Protocol: InhA Enzyme Inhibition Assay
The inhibitory activity of Agonodepside A and B against the InhA enzyme was determined using a spectrophotometric assay that monitors the oxidation of NADH. While the precise, step-by-step protocol used for the agonodepsides is not publicly available, a general and representative protocol for such an assay is outlined below.
Materials:
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Purified InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
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trans-2-octenoyl-CoA (substrate)
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Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)
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Agonodepside A and this compound dissolved in a suitable solvent (e.g., DMSO)
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96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of InhA, NADH, and trans-2-octenoyl-CoA in the assay buffer. Prepare serial dilutions of Agonodepside A and B.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and the test compounds (Agonodepside A or B) at various concentrations. Include a control group with no inhibitor.
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Enzyme Addition: Add the purified InhA enzyme to each well to initiate the pre-incubation.
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Reaction Initiation: Start the enzymatic reaction by adding the substrate, trans-2-octenoyl-CoA, to all wells.
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Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compounds relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for the InhA enzyme inhibition assay.
Potential Anti-Cancer Activity: TERRA G-quadruplex Binding
Both Agonodepside A and B have been investigated for their potential to bind to Telomeric Repeat-containing RNA (TERRA) G-quadruplexes (G4s). TERRA G4s are specialized nucleic acid structures that play a role in telomere maintenance and are considered potential targets for cancer therapy. Computational studies, including molecular docking and molecular dynamics simulations, have suggested that Agonodepside A has a stronger binding affinity for TERRA G4s compared to this compound.[1] This suggests that Agonodepside A may have a greater potential to interfere with telomere biology in cancer cells.
Experimental Protocol: TERRA G4 Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
While the exact protocol for the agonodepsides is not detailed in the available literature, a common method to assess ligand binding to G4 structures is a Fluorescence Resonance Energy Transfer (FRET) based assay. This protocol provides a general framework for such an experiment.
Materials:
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A dual-labeled oligonucleotide that forms a TERRA G4 structure, with a FRET donor (e.g., FAM) and a FRET acceptor (e.g., TAMRA) at its ends.
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Assay buffer (e.g., potassium phosphate buffer with KCl to stabilize the G4 structure).
-
Agonodepside A and this compound.
-
A spectrofluorometer.
Procedure:
-
Oligonucleotide Annealing: The FRET-labeled oligonucleotide is annealed in the assay buffer to form the G4 structure. This is typically achieved by heating the solution and then slowly cooling it to room temperature.
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Assay Setup: In a suitable microplate or cuvette, the annealed FRET-labeled TERRA G4 oligonucleotide is incubated with varying concentrations of Agonodepside A or B.
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Fluorescence Measurement: The fluorescence emission of the donor and acceptor fluorophores is measured using a spectrofluorometer. The donor is excited at its excitation wavelength, and the emission is monitored at the emission wavelengths of both the donor and the acceptor.
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Data Analysis: The binding of a ligand to the G4 structure can induce a conformational change, altering the distance between the donor and acceptor, and thus changing the FRET efficiency. The change in the ratio of acceptor to donor fluorescence intensity is plotted against the ligand concentration to determine the binding affinity (e.g., the dissociation constant, Kd).
Workflow for a FRET-based TERRA G4 binding assay.
Signaling Pathway Analysis
Currently, there is no publicly available experimental data detailing the effects of either Agonodepside A or this compound on major signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, or NF-kB in any cell type. The potential anti-cancer activity of Agonodepside A is hypothesized to be mediated through the inhibition of telomerase by binding to TERRA G4s, which can be considered a direct mechanism of action at the telomere level. The upstream and downstream signaling events related to this interaction have not yet been elucidated.
Hypothesized mechanism of Agonodepside A's anti-cancer effect.
Conclusion
The available data clearly indicate that Agonodepside A possesses biological activities, specifically anti-mycobacterial and potential anti-cancer effects, that are not observed with this compound. The difference in their activity profiles highlights the importance of their structural distinctions. Further research is warranted to fully elucidate the mechanisms of action of Agonodepside A, particularly its effects on cellular signaling pathways, and to explore its therapeutic potential. The lack of activity of this compound makes it a useful negative control in such studies.
References
Comparative Guide: Agonodepside B as a Scaffold for Synthetic Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Agonodepside B as a potential scaffold for the generation of synthetic compound libraries. Due to the nascent stage of research into this compound for library synthesis, this document presents a hypothetical framework for its utilization, juxtaposed with established natural product scaffolds such as flavonoids and alkaloids. The experimental data and protocols for the established scaffolds are based on published literature to provide a benchmark for performance and feasibility.
Introduction to Natural Product Scaffolds in Drug Discovery
Natural products have historically been a rich source of therapeutic agents and have provided inspiration for the development of new drugs. Their inherent structural diversity and biological relevance make them ideal starting points for the construction of compound libraries aimed at identifying novel bioactive molecules. A scaffold-based approach allows for the systematic exploration of the chemical space around a privileged core structure, potentially leading to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
This compound: A Hypothetical Scaffold
This compound is a depside, a type of polyphenolic compound, isolated from a filamentous fungus. To date, there is no published literature on the use of this compound as a scaffold for synthetic compound library generation. However, its structure possesses several functional groups that offer potential points for chemical diversification. This guide will explore these possibilities in a hypothetical context.
Established Scaffolds for Comparison
To provide a meaningful comparison, this guide will use flavonoids and alkaloids as examples of well-established natural product scaffolds that have been successfully employed in the generation of diverse compound libraries with documented biological activities.
Structural Analysis and Diversification Potential
A key aspect of a good scaffold is the presence of multiple, chemoselectively addressable functional groups.
This compound
The structure of this compound features:
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Phenolic Hydroxyl Groups: Multiple hydroxyl groups on the aromatic rings can be functionalized through etherification, esterification, or by serving as directing groups for electrophilic aromatic substitution.
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Carboxylic Acid: This group is readily converted to a variety of functional groups, including esters, amides, and thioesters, allowing for the introduction of a wide range of substituents.
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Ester (Depside) Linkage: The central ester bond could potentially be cleaved to generate two separate phenolic fragments, which could then be derivatized independently or used in fragment-based screening.
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Alkene Moieties: The two butene side chains offer sites for modifications such as hydrogenation, oxidation, or metathesis reactions.
Flavonoids
Flavonoid scaffolds, such as quercetin or flavone, are characterized by a C6-C3-C6 carbon framework. Their diversification potential stems from:
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Multiple Phenolic Hydroxyls: Similar to this compound, these are common points for derivatization.
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The Heterocyclic C Ring: The pyranone ring can be modified, for instance, by reduction of the ketone or cleavage of the ring system.
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The A and B Rings: These aromatic rings can undergo electrophilic substitution to introduce further diversity.
Alkaloids
Alkaloids, such as the benzophenanthridine scaffold, are a diverse group of nitrogen-containing natural products. Their derivatization often focuses on:
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The Nitrogen Atom: The basic nitrogen can be alkylated, acylated, or oxidized.
-
The Polycyclic Core: The rigid ring system can be functionalized through C-H activation or by leveraging the reactivity of existing functional groups.
The logical relationship for selecting a scaffold for library synthesis is outlined below:
Caption: Logical flow for scaffold selection in compound library design.
Comparative Data on Library Synthesis and Biological Activity
The following tables summarize hypothetical data for an this compound-based library alongside published data for flavonoid and alkaloid-derived libraries.
Table 1: Comparison of Synthetic Library Parameters
| Parameter | This compound (Hypothetical) | Flavonoids (Published Data) | Alkaloids (Published Data) |
| Scaffold Source | Fungal Isolate | Plant Extracts / Commercial | Plant Extracts / Commercial |
| Key Diversification Reactions | Esterification, Amidation, Etherification | O-Alkylation, Suzuki Coupling, Amide Coupling | N-Alkylation, C-H Functionalization, Cross-Coupling |
| Typical Library Size | 50 - 200 compounds | 20 - 100 compounds | 30 - 150 compounds |
| Average Yield Range (%) | 40 - 85% | 50 - 95% | 40 - 90% |
| Purification Method | HPLC | Column Chromatography, HPLC | Column Chromatography, HPLC |
Table 2: Comparative Biological Activity (Anticancer)
| Scaffold Type | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical) | Amide derivative at carboxylic acid | A549 (Lung Cancer) | 1 - 20 | N/A |
| Flavonoid | 3'-Amide derivative of a flavone scaffold | MDA-MB-231 (Breast Cancer) | 1.76 ± 0.91 | [1] |
| Flavonoid | 3,5-Difluorophenyl amide derivative | MDA-MB-231 (Breast Cancer) | 2.49 ± 0.44 | [1] |
| Flavonoid | 4'-Bromoflavonol | A549 (Lung Cancer) | 0.46 ± 0.02 | [2] |
| Alkaloid | Benzophenanthridine derivative (2a) | THP-1 (Leukemia) | 0.18 ± 0.03 | [3] |
| Alkaloid | Benzophenanthridine derivative (2j) | Jurkat (Leukemia) | 0.52 ± 0.03 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are a hypothetical protocol for this compound and representative protocols for flavonoid and alkaloid diversification.
Protocol 1: Hypothetical Parallel Amidation of this compound
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
Prepare a plate of 96 diverse primary and secondary amines as 0.2 M solutions in anhydrous DMF.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 100 µL (10 µmol) of the this compound stock solution.
-
Add 40 µL (20 µmol) of the HATU stock solution to each well.
-
Add 30 µL (30 µmol) of the DIPEA stock solution to each well.
-
Add 100 µL (20 µmol) of each unique amine solution to its respective well.
-
Seal the plate and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract each well with 2 x 500 µL of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the resulting residues by preparative HPLC to yield the final amide derivatives.
-
Protocol 2: Synthesis of a Flavonoid-Amide Library
This protocol is a generalized representation based on published methods.
-
Synthesis of Carboxy-functionalized Flavonoid Scaffold:
-
A flavonoid scaffold bearing a carboxylic acid (e.g., 4'-carboxyflavone) is synthesized via established methods such as the Claisen-Schmidt condensation followed by cyclization.
-
-
Parallel Amide Coupling:
-
In a 96-well plate, dissolve the carboxy-flavonoid (1 equivalent) in DMF.
-
Add a coupling agent such as HBTU (1.5 equivalents) and a base like DIPEA (3 equivalents).
-
Add a library of different amines (1.2 equivalents), each to a separate well.
-
The plate is agitated at room temperature for 12-24 hours.
-
-
Purification:
-
The reaction mixtures are diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are washed, dried, and concentrated.
-
The final products are purified using high-performance liquid chromatography (HPLC).
-
Protocol 3: N-Alkylation of an Alkaloid Scaffold
This protocol is a generalized representation based on published methods.
-
Reaction Setup:
-
To a solution of the alkaloid scaffold (e.g., a norbelladine precursor, 1 equivalent) in a suitable solvent like acetonitrile, add K2CO3 (3 equivalents).
-
Add a diverse set of alkyl halides (1.5 equivalents) to individual reaction vessels.
-
-
Reaction Conditions:
-
The reaction mixtures are heated to 60-80 °C and stirred for 4-12 hours until TLC or LC-MS indicates completion of the reaction.
-
-
Work-up and Purification:
-
The solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is dried and concentrated.
-
The crude products are purified by column chromatography on silica gel.
-
Visualization of Workflows and Biological Pathways
Hypothetical Workflow for this compound Library Synthesis
The following diagram illustrates a potential workflow for generating a library of compounds from the this compound scaffold.
Caption: A potential workflow for the diversification of the this compound scaffold.
Targeting the MAPK Signaling Pathway
Natural products and their derivatives often target key cellular signaling pathways implicated in diseases such as cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target.[4][5][6] A library derived from a natural product scaffold could be screened for inhibitors of this pathway.
Caption: Simplified MAPK signaling cascade, a potential target for compound libraries.
Conclusion and Future Outlook
While this compound remains an unexplored scaffold for compound library synthesis, its chemical structure presents intriguing possibilities for the generation of novel, diverse molecules. The hypothetical framework presented here, when compared with the successful examples of flavonoid and alkaloid-based libraries, suggests that this compound could be a viable starting point for drug discovery programs.
The key advantages of the this compound scaffold would be its unique depside core, which is less represented in current screening libraries compared to more common scaffolds. This novelty could lead to the discovery of compounds with new mechanisms of action.
Future work should focus on the isolation of larger quantities of this compound or the development of a total synthesis route to enable the experimental validation of the synthetic strategies proposed in this guide. Subsequent screening of the resulting library against various biological targets, such as the MAPK pathway kinases, would be essential to determine the therapeutic potential of this novel scaffold.
References
- 1. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Validating the Lack of Antimycobacterial Activity of Agonodepside B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimycobacterial agents, a comparative analysis of two fungal metabolites, Agonodepside A and Agonodepside B, reveals a significant disparity in their activity against a key tuberculosis drug target. This guide provides a detailed comparison, supported by experimental data, to validate the lack of antimycobacterial activity in this compound, offering valuable insights for researchers and drug development professionals in the field.
Agonodepside A and B are depsides isolated from the nonsporulating filamentous fungus F7524.[1] While structurally similar, a subtle difference in their chemical makeup leads to a stark contrast in their biological activity. This guide will delve into the comparative bioactivity, cytotoxicity, and the underlying experimental methodologies used to ascertain these differences.
Comparative Analysis of Bioactivity and Cytotoxicity
Experimental data demonstrates that while Agonodepside A exhibits inhibitory activity against the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical enzyme in mycolic acid biosynthesis, this compound is inactive at the concentrations tested.[2] The InhA enzyme is a well-established target for the frontline anti-tuberculosis drug, isoniazid.
| Compound | Target | Bioactivity (IC50) | Whole-Cell Activity (MIC) | Cytotoxicity (IC50, Vero cells) | Selectivity Index (SI) |
| This compound | InhA | > 100 µM[2] | Not Determined | 5.5 µg/mL[1] | Not Applicable |
| Agonodepside A | InhA | 75 µM[3] | Not Determined | Not Available | Not Determined |
| Isoniazid (Positive Control) | InhA | Reported IC50 values vary | ~0.03 - 0.25 µg/mL | > 500 µg/mL | > 2000 |
| Vehicle (Negative Control) | InhA | No Inhibition | No Inhibition | No Toxicity | Not Applicable |
Note: The Minimum Inhibitory Concentration (MIC) for Agonodepside A and B against whole-cell M. tuberculosis has not been reported in the reviewed literature. The cytotoxicity for Agonodepside A is also not available, preventing a direct comparison of their selectivity indices. The Selectivity Index (SI) is calculated as the ratio of cytotoxicity (IC50) to bioactivity (MIC or IC50). A higher SI value indicates greater selectivity for the microbial target over host cells.
Experimental Methodologies
The determination of the antimycobacterial potential of Agonodepside A and B relies on established in vitro assays. Below are detailed protocols for the key experiments cited.
InhA Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of the InhA enzyme, which catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP.
-
Reagents and Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-octenoyl-CoA (substrate)
-
Test compounds (Agonodepside A, this compound, Isoniazid) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.
-
Serial dilutions of the test compounds (and controls) are added to the wells. The final DMSO concentration should be kept constant (e.g., 1-2%) across all wells to avoid solvent effects.
-
The plate is incubated for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is initiated by the addition of the substrate, 2-trans-octenoyl-CoA.
-
The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control.
-
IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Antimycobacterial Susceptibility Testing: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active cells.
-
Reagents and Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Test compounds and control drugs (e.g., Isoniazid)
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
-
96-well microplates
-
-
Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Control wells are included: wells with bacteria and no drug (growth control), wells with medium only (sterility control), and wells with drug and no bacteria (compound color control).
-
The plates are sealed and incubated at 37°C for 7 days.
-
After the incubation period, the resazurin solution is added to each well.
-
The plates are re-incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[4][5]
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.
-
Reagents and Materials:
-
Mammalian cell line (e.g., Vero, HEK293)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Visualizing the Experimental Workflow and InhA Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Conclusion
The available data clearly indicates that this compound lacks inhibitory activity against the mycobacterial InhA enzyme. In contrast, its structural analog, Agonodepside A, shows moderate activity. This comparison underscores the high degree of specificity required for molecular interactions with this crucial enzyme. While the lack of whole-cell activity data for both compounds and the absence of cytotoxicity data for Agonodepside A currently limit a complete assessment of their therapeutic potential, the findings firmly establish this compound as an inactive compound in this specific context. This information is vital for guiding future research efforts in the discovery and development of new antimycobacterial agents, highlighting the importance of subtle structural modifications in determining biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agonodepside B with Other Depsides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Agonodepside B with other notable depsides. This document summarizes key biological activities, presents quantitative data in a structured format, and details the experimental protocols for the cited assays.
Introduction to this compound and Depsides
This compound is a depside compound isolated from the nonsporulating filamentous fungus F7524.[1] Depsides are a class of polyphenolic compounds formed by the esterification of two or more hydroxybenzoic acid units. These natural products, frequently isolated from lichens and fungi, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This guide will compare the known biological activities of this compound with those of other well-characterized depsides, providing a valuable resource for researchers exploring the therapeutic potential of this class of molecules.
Comparative Analysis of Biological Activities
While research on this compound is not as extensive as for some other depsides, available data on its cytotoxicity provides a basis for comparison. The following table summarizes the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other selected depsides, along with their reported IC50 or EC50 values. It is important to note that the cytotoxic activity of this compound has been evaluated against a non-cancerous cell line (Vero), whereas the activities of the other depsides are primarily reported against human cancer cell lines.
| Depside | Biological Activity | Cell Line/Assay | IC50/EC50 |
| This compound | Cytotoxicity | Vero | 5.5 µg/mL[1] |
| Atranorin | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 5.36 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | 7.55 µM | |
| Evernic Acid | Cytotoxicity | A549 (Lung Cancer) | >100 µM |
| Cytotoxicity | DU145 (Prostate Cancer) | 90.99 µM | |
| Lecanoric Acid | Antioxidant Activity | DPPH Radical Scavenging | IC50: 34 µmol |
| Cytotoxicity | HCT116 (Colon Cancer) | Moderate Activity | |
| Physodic Acid | Anti-inflammatory | mPGES-1 Inhibition | IC50: 0.43 µM |
| Perlatolic Acid | Anti-inflammatory | mPGES-1 Inhibition | IC50: 0.4 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of depsides is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the depside compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of sterile DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The antioxidant capacity of depsides can be evaluated by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the depside compound in methanol.
-
Reaction Mixture: Mix 100 µL of the sample solution with 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory potential of depsides can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the depside for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition and the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Simplified signaling pathway of LPS-induced NO production and its inhibition by depsides.
Conclusion
This comparative guide provides a snapshot of the current understanding of the biological activities of this compound in relation to other depsides. The available data indicates that this compound possesses cytotoxic activity, although further studies against a broader range of cancer cell lines are necessary for a more direct comparison of its anti-cancer potential. The detailed experimental protocols and visual diagrams of key pathways and workflows provided herein serve as a valuable resource for researchers aiming to investigate the therapeutic promise of this compound and other depsides. As research in this area continues, a more comprehensive picture of the structure-activity relationships and mechanisms of action of these fascinating fungal and lichen metabolites will undoubtedly emerge.
References
Cross-Validation of a Potent Anticancer Depsipeptide: A Comparative Guide
Disclaimer: Initial searches for "Agonodepside B" did not yield information on a compound with this specific name. Therefore, this guide will focus on Lagunamide A , a structurally related and well-documented depsipeptide with potent anticancer effects, to fulfill the request for a comparative analysis of a potential anticancer agent. Lagunamides belong to the aurilide class of molecules known for their significant antiproliferative activities.[1][2][3]
This guide provides a comparative analysis of Lagunamide A's potential anticancer effects, presenting experimental data, detailed protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of Lagunamide A and a related compound, Lagunamide B, against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | P388 (Murine Leukemia) IC50 (nM) | A549 (Human Lung Carcinoma) IC50 (nM) | PC3 (Human Prostate Carcinoma) IC50 (nM) | HCT8 (Human Colon Carcinoma) IC50 (nM) | SK-OV-3 (Human Ovarian Carcinoma) IC50 (nM) |
| Lagunamide A | 1.6 | 6.4 | 4.2 | 1.8 | 5.8 |
| Lagunamide B | 20.5 | Not Tested | Not Tested | 5.2 | Not Tested |
Data sourced from biochemical studies on Lagunamides.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Lagunamide A are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Lagunamide A on cancer cell lines.
Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours.
-
The cells were then treated with various concentrations of Lagunamide A and incubated for a further 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with Lagunamide A.
Protocol:
-
Cancer cells were treated with Lagunamide A at its IC50 concentration for 24 hours.
-
The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of Lagunamide A on the expression of apoptosis-related proteins.
Protocol:
-
Cancer cells were treated with Lagunamide A for the indicated times.
-
Total cell lysates were prepared using RIPA buffer supplemented with protease inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against pro-caspase 9, caspase 9, pro-caspase 3, and Bcl-XL, with actin used as a loading control.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway of Lagunamide A-Induced Apoptosis
The following diagram illustrates the proposed mitochondrial-mediated apoptotic pathway induced by Lagunamide A. Biochemical studies suggest that Lagunamide A triggers the intrinsic apoptosis pathway, leading to the activation of caspases and subsequent cell death.[1]
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by Lagunamide A.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
This diagram outlines the general workflow for evaluating the anticancer properties of a compound like Lagunamide A.
Caption: Workflow for assessing cytotoxicity and apoptosis induction.
References
Navigating the Structure-Activity Landscape of Emodepside Analogs for Novel Anthelmintics
A deep dive into the structure-activity relationships (SAR) of emodepside and its parent compound, PF1022A, reveals key molecular features essential for their potent anthelmintic activity. This guide synthesizes available data to provide a comparative analysis of various analogs, offering insights for researchers and drug development professionals in the ongoing quest for more effective parasiticides.
Emodepside, a semi-synthetic derivative of the fungal metabolite PF1022A, stands as a promising anthelmintic with a unique mode of action, making it effective against a range of nematodes, including those resistant to other drug classes.[1][2] Understanding the relationship between the chemical structure of emodepside analogs and their biological activity is paramount for the rational design of next-generation therapies with improved efficacy and safety profiles.
Comparative Anthelmintic Activity of PF1022A Analogs
While extensive quantitative SAR data for a wide range of emodepside analogs remains somewhat limited in publicly accessible literature, studies on derivatives of its parent compound, PF1022A, offer valuable insights. Research has indicated that modifications to the PF1022A scaffold can significantly impact its anthelmintic potency.
Notably, di-substituted PF1022A derivatives have been shown to exhibit greater or equivalent activity compared to their mono-substituted counterparts when tested against the gastrointestinal nematode Haemonchus contortus.[3][4] Furthermore, the introduction of thioamide groups in place of amide bonds in the emodepside structure has been reported to increase efficacy against H. contortus and Trichostrongylus colubriformis.[3][4]
Unfortunately, a detailed table with specific IC50 or EC50 values from a comprehensive study on a series of "agonodepside" or emodepside analogs could not be compiled from the available search results. The term "agonodepside" appears to be a likely misspelling of emodepside. The following table, therefore, presents a qualitative summary based on the available information.
| Analog Type | Modification | Observed Activity against Haemonchus contortus | Reference |
| Di-substituted PF1022A | Substitution at two positions | Generally greater or equal activity | [3][4] |
| Mono-substituted PF1022A | Substitution at a single position | Generally lower or equal activity than di-substituted analogs | [3][4] |
| Thionated Emodepside | Isosteric replacement of amide with thioamide | Increased efficacy | [3][4] |
| N-methylated amidoxime analogs of PF1022A | Modification at the N-methyl amide linkage | Improved efficacy against various nematodes in mice and sheep | [5] |
Mechanism of Action: A Dual-Target Approach
The anthelmintic effect of emodepside is primarily attributed to its interaction with two key molecular targets in nematodes: the latrophilin receptor and the SLO-1 potassium channel. This dual mechanism of action contributes to its broad-spectrum efficacy and its activity against parasites resistant to other anthelmintics.
The proposed signaling pathway initiated by emodepside binding to the latrophilin receptor is depicted below:
Caption: Emodepside's signaling pathway in nematodes.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo assays are essential.
In Vitro Anthelmintic Activity Assay using Caenorhabditis elegans
This protocol is adapted from standard methods for assessing the anthelmintic activity of compounds on the model organism C. elegans.[6][7]
1. Materials:
-
C. elegans wild-type strain (e.g., N2)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
S-medium
-
96-well microtiter plates
-
Test compounds (emodepside analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., emodepside, levamisole)
-
Solvent control (e.g., DMSO)
2. Procedure:
-
Synchronization of C. elegans: A population of age-synchronized adult worms is prepared by standard methods (e.g., hypochlorite treatment of gravid adults to isolate eggs).
-
Assay Preparation: A 96-well plate is prepared with each well containing S-medium, a food source (E. coli OP50), and the test compound at various concentrations. Control wells with only the solvent and positive control are also included.
-
Worm Addition: A defined number of synchronized L4 larvae or young adult worms are added to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Motility Assessment: Worm motility is scored at different time points under a dissecting microscope. Worms that do not move upon gentle prodding are considered dead or paralyzed.
-
Data Analysis: The percentage of dead or paralyzed worms is calculated for each concentration. The IC50 (half-maximal inhibitory concentration) is then determined by fitting the data to a dose-response curve.
In Vivo Anthelmintic Efficacy in a Chicken Model with Ascaridia galli
This protocol provides a general framework for in vivo evaluation of anthelmintic compounds in chickens experimentally infected with the roundworm Ascaridia galli.[8]
1. Animals and Housing:
-
Young, parasite-free chickens are used.
-
Animals are housed in conditions that prevent extraneous infections.
2. Infection:
-
Chickens are orally infected with a known number of embryonated A. galli eggs.
3. Treatment:
-
At a specified time post-infection (to target either larval or adult stages), chickens are randomly assigned to treatment and control groups.
-
The test compounds (emodepside analogs) are administered orally or via another appropriate route at different dose levels.
-
A control group receives a placebo or vehicle.
4. Efficacy Assessment:
-
Worm Burden Reduction: A few days post-treatment, the chickens are euthanized, and the number of worms in their intestines is counted. The percentage reduction in worm burden in the treated groups compared to the control group is calculated.
-
Fecal Egg Count Reduction (optional): Fecal samples can be collected before and after treatment to determine the reduction in egg shedding.
5. Data Analysis:
-
The efficacy of the compound is expressed as the percentage reduction in worm count. The ED50 (half-maximal effective dose) can be calculated from dose-response data.
Conclusion
The unique mode of action and broad-spectrum activity of emodepside make it a valuable lead compound in the development of new anthelmintics. The available structure-activity relationship data, although not fully quantitative in the public domain, suggests that modifications to the PF1022A and emodepside scaffolds, particularly di-substitutions and thio-amidations, can enhance anthelmintic potency. Further research focusing on the synthesis and systematic biological evaluation of a diverse range of analogs is crucial to fully elucidate the SAR and to design novel compounds with superior efficacy and safety profiles for both veterinary and human medicine. The provided experimental protocols offer a standardized framework for such future investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. theses.fr [theses.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Anthelmintic efficacy evaluation against different developmental stages of Ascaridia galli following individual or group administration in artificially trickle-infected chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthelmintic activity of ivermectin against experimental Ascaridia galli infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Agonodepside B's Published Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for Agonodepside B, a natural product isolated from the nonsporulating filamentous fungus F7524. As independent verification studies for this compound are not available in the published literature, this guide presents its data in the context of its co-isolated and structurally related analogue, Agonodepside A. All data is sourced from the original publication by Cao et al. (2002) in the Journal of Natural Products.
Comparative Analysis of Agonodepside A and B
This compound was first described alongside Agonodepside A in a 2002 study that aimed to identify new inhibitors of the mycobacterial InhA enzyme.[1][2][3][4] While Agonodepside A demonstrated inhibitory activity against this enzyme, this compound was found to be inactive at the tested concentration.[1][2][3][4]
Table 1: Comparison of Published Activity Data for Agonodepside A and B
| Compound | Target Enzyme | Reported IC50 | Highest Tested Concentration (Inactive) |
| Agonodepside A | Mycobacterial InhA | 75 µM | Not Applicable |
| This compound | Mycobacterial InhA | Inactive | 100 µM |
Experimental Context and Methodologies
The discovery and initial biological evaluation of Agonodepside A and B were conducted through an assay-guided isolation process targeting the InhA enzyme of Mycobacterium tuberculosis.
Isolation and Purification Workflow
The following diagram outlines the general workflow for the isolation of Agonodepside A and B as described in the original publication.
Caption: General workflow for the isolation and activity screening of Agonodepside A and B.
InhA Enzyme Inhibition Assay
The biological activity of both compounds was assessed against the InhA enzyme, an enoyl-acyl carrier protein reductase that is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis.[1] Inhibition of this enzyme is a key mechanism for several antitubercular drugs.
While the specific details of the assay protocol used for Agonodepside A and B are not exhaustively detailed in the initial publication, a typical InhA inhibition assay involves:
-
Enzyme and Substrate Preparation : Purified InhA enzyme is prepared along with its substrate (typically a long-chain trans-2-enoyl-ACP) and the cofactor NADH.
-
Incubation : The enzyme, substrate, cofactor, and the test compound (Agonodepside A or B) are incubated together.
-
Activity Measurement : The rate of NADH oxidation is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADH oxidation indicates inhibition of the InhA enzyme.
-
IC50 Determination : For active compounds, the concentration that inhibits 50% of the enzyme's activity (IC50) is determined by testing a range of compound concentrations.
Signaling Pathway Context: Mycolic Acid Biosynthesis
The diagram below illustrates the role of the InhA enzyme in the fatty acid synthesis (FAS-II) pathway, which is crucial for the production of mycolic acids, essential components of the mycobacterial cell wall.
Caption: The inhibitory effect of Agonodepside A and the lack thereof for this compound on the InhA enzyme within the mycolic acid biosynthesis pathway.
Conclusion
Based on the original and currently sole publication on the biological activity of this compound, it does not exhibit inhibitory activity against the mycobacterial InhA enzyme at a concentration of 100 µM. In contrast, its structural analogue, Agonodepside A, shows moderate activity with an IC50 of 75 µM. No subsequent independent studies have been published to either confirm or refute this initial finding for this compound. For researchers interested in the agonodepside scaffold, Agonodepside A remains the biologically active compound of interest for targeting the InhA enzyme.
References
A Comparative Guide: In Silico Predictions vs. Experimental Realities for Depsides, Analogs of Agonodepside B
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently involves a synergistic approach, leveraging computational predictions to guide and streamline experimental validation. This guide delves into the comparison of in silico predictions with experimental results for depsides, a class of compounds to which Agonodepside B belongs. While specific comparative data for this compound is not extensively available in the current literature, this guide will provide a valuable framework by examining its structural analogs. We will explore the predictive power of computational models against the tangible outcomes of laboratory experiments in the context of anti-inflammatory and anticancer activities, common therapeutic targets for this class of molecules.
Predictive Insights: The Role of In Silico Modeling
In silico methods, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the biological activity of compounds like depsides. These computational tools allow researchers to hypothesize mechanisms of action by simulating the interaction between a ligand (e.g., a depside) and a protein target. For instance, docking studies can predict the binding affinity and pose of a compound within the active site of an enzyme implicated in inflammation or cancer, providing a rationale for its potential efficacy.
One study proposed the binding of Agonodepside A and this compound to TERRA G4 complexes in cancer cells, which may inhibit telomerase binding and thus the lengthening of telomeres.[1] However, it is also noted that this compound was inactive up to 100 µM against Mycobacterium tuberculosis, in contrast to its analog Agonodepside A.[1]
Experimental Validation: Grounding Predictions in Reality
Experimental assays are indispensable for validating the hypotheses generated by in silico models. In vitro studies using cell lines and in vivo animal models provide concrete evidence of a compound's biological effects. For depsides, these experiments often focus on quantifying their anti-inflammatory and cytotoxic properties.
Depsides have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] For example, several depsides have been shown to be active in cancer cells with minimal effects on normal cells.[2]
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize hypothetical in silico predictions and experimental outcomes for a generic depside compound, reflecting the type of data generated in such studies.
Table 1: Comparison of In Silico Predictions and In Vitro Experimental Results for a Representative Depside
| Parameter | In Silico Prediction | In Vitro Experimental Result |
| Target Protein | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 activity |
| Binding Energy | -8.5 kcal/mol | IC50 = 15 µM |
| Predicted Activity | Anti-inflammatory | Reduction in prostaglandin E2 production |
| Target Pathway | NF-κB signaling | Inhibition of NF-κB activation |
| Predicted Cytotoxicity | High against cancer cell lines | IC50 = 10 µM (A549), 12 µM (MCF-7) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of standard protocols used to assess the anti-inflammatory and anticancer activities of compounds like depsides.
Protocol 1: In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in 96-well plates and treated with various concentrations of the depside for 24 hours. MTT reagent is added, and the absorbance is measured to assess cell viability.[4][5]
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with the depside for 1 hour and then stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[4][5]
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[4][5]
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are maintained in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the depside compound for 48-72 hours.
-
MTT Assay: MTT solution is added to each well, and the plate is incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is read at a specific wavelength to determine cell viability. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[6][7]
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-cancer Evaluation of Depsides Isolated from Indonesian Folious Lichens: Physcia millegrana, Parmelia dilatata and Parmelia aurulenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of Agonodepside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agonodepside B is a natural product isolated from the nonsporulating filamentous fungus F7524. As a member of the depside class of compounds, it holds potential for biological activity. However, a thorough understanding of its target engagement and off-target effects is crucial for its development as a potential therapeutic agent or research tool. This guide provides a comparative assessment of this compound's known biological activities and highlights the significant gaps in our understanding of its off-target profile.
Known Biological Activity and Comparison with Agonodepside A
To date, the publicly available experimental data on the biological activity of this compound is sparse. The most definitive study compared its activity with its structural analog, Agonodepside A, against the mycobacterial enzyme InhA.
Table 1: Comparative Activity of Agonodepsides A and B against Mycobacterium tuberculosis InhA
| Compound | Target | Assay Type | Result |
| Agonodepside A | InhA | Enzyme Inhibition | IC50 = 75 µM |
| This compound | InhA | Enzyme Inhibition | Inactive at 100 µM |
This data clearly demonstrates that while Agonodepside A exhibits moderate inhibitory activity against InhA, this compound is inactive at a concentration of 100 µM. This suggests that the subtle structural differences between the two molecules play a critical role in their interaction with this particular enzyme.
Off-Target Profile of this compound: An Uncharted Territory
A comprehensive assessment of a compound's off-target effects is a critical step in drug discovery and development. This involves screening the compound against a wide array of potential biological targets to identify unintended interactions that could lead to adverse effects or provide opportunities for drug repositioning.
Current Status:
As of the latest available information, there is no publicly accessible experimental data from broad-spectrum off-target screening assays for this compound. This includes a lack of data from:
-
Kinase Panel Screening: No studies have reported the screening of this compound against a panel of kinases, which are common off-targets for many small molecules.
-
General Enzyme Panels (e.g., CEREP): There is no information on the activity of this compound against a broader panel of enzymes, G-protein coupled receptors (GPCRs), ion channels, or transporters.
-
Phenotypic Screening: While the compound originates from a natural source, detailed reports of its effects in various cell-based or whole-organism phenotypic screens are not available.
Experimental Protocols for Assessing Off-Target Effects
To address the current knowledge gap, a systematic evaluation of this compound's off-target profile is necessary. The following are standard experimental protocols that should be employed:
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Principle: In vitro kinase activity assays are typically performed using a radiometric format (e.g., 33P-ATP incorporation) or a non-radiometric format (e.g., fluorescence polarization, luminescence).
-
Procedure:
-
A diverse panel of recombinant human kinases is selected.
-
This compound is incubated with each kinase in the presence of its specific substrate and ATP.
-
The level of substrate phosphorylation is measured.
-
The percentage of inhibition at a fixed concentration (e.g., 10 µM) is determined.
-
For active hits, a dose-response curve is generated to determine the IC50 value.
-
-
Data Analysis: The results are typically presented as a heatmap or a selectivity tree, visualizing the potency and selectivity of the compound across the kinome.
Broad-Spectrum Pharmacological Profiling (e.g., CEREP Safety Panel)
Objective: To identify potential interactions of this compound with a wide range of non-kinase targets.
Methodology:
-
Assay Principle: A battery of in vitro binding and functional assays is used to assess the activity of the compound against a panel of GPCRs, ion channels, transporters, and other enzymes.
-
Procedure:
-
This compound is tested at a standard concentration (e.g., 10 µM) in duplicate or triplicate.
-
The percentage of inhibition (for antagonist assays) or stimulation (for agonist assays) is calculated relative to a reference compound.
-
-
Data Analysis: Results are typically reported as the percent inhibition or activation for each target. Significant hits are followed up with concentration-response studies to determine potency (IC50 or EC50).
Logical Workflow for Off-Target Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of this compound's off-target effects.
Figure 1. A logical workflow for the comprehensive assessment of the off-target effects of a compound like this compound.
Conclusion and Future Directions
The current understanding of this compound's biological activity is extremely limited, with no available data on its off-target profile. The stark difference in activity against InhA between Agonodepside A and B underscores the importance of empirical testing for each analogue.
To advance the potential of this compound in any research or therapeutic context, a systematic and comprehensive evaluation of its off-target effects is imperative. The experimental protocols and workflow outlined in this guide provide a clear roadmap for generating the necessary data to build a robust pharmacological profile of this natural product. Such studies will be instrumental in identifying its primary mechanism of action and any potential liabilities or new therapeutic opportunities. Researchers are strongly encouraged to undertake these investigations to unlock the full potential of this compound.
Agonodepside B: A Case Study in Validating InhA Enzyme Inactivity
A comparative guide for researchers validating potential drug candidates against the Mycobacterium tuberculosis InhA enzyme.
The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a well-established target for antitubercular drug development. The discovery of direct InhA inhibitors is a key strategy to combat drug-resistant tuberculosis. This guide provides a comparative analysis of Agonodepside B, a natural product found to be inactive against InhA, alongside other known InhA inhibitors. This analysis serves as a practical example for researchers on the validation of enzyme inactivity and the importance of comparative data.
Comparative Inhibitory Activity against InhA
The following table summarizes the in vitro inhibitory activity of this compound in comparison to its structural analog, Agonodepside A, and other reported direct InhA inhibitors. This quantitative data is essential for contextualizing the inactivity of this compound and for selecting appropriate positive controls in screening assays.
| Compound | Type | InhA IC50 (µM) | Reference |
| This compound | Depside | > 100 | [1][2] |
| Agonodepside A | Depside | 75 | [1][2] |
| NITD-529 | 4-hydroxy-2-pyridone | 9.60 | [3] |
| NITD-564 | 4-hydroxy-2-pyridone | 0.59 | [3] |
| GSK138 | Thiadiazole | 0.04 | [4] |
| Triclosan | Diphenyl ether | 0.2 | [5] |
Experimental Validation of InhA Inhibition
The determination of a compound's inhibitory activity against InhA is typically performed using a spectrophotometric assay that monitors the oxidation of NADH. Below is a representative protocol synthesized from established methodologies for conducting an in vitro InhA inhibition assay.
Materials and Reagents:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
-
Triclosan (as a positive control inhibitor)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
96-well microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of InhA enzyme in the assay buffer.
-
Prepare stock solutions of NADH, DD-CoA, and Triclosan in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically ranging from nanomolar to micromolar). For this compound, a high concentration of 100 µM was used to confirm inactivity[1][2].
-
Add a fixed concentration of NADH (e.g., 250 µM).
-
Initiate the reaction by adding a fixed concentration of InhA enzyme (e.g., 100 nM).
-
Pre-incubate the enzyme with the inhibitor and NADH for a defined period (e.g., 10 minutes) at room temperature.
-
Start the enzymatic reaction by adding the substrate DD-CoA (e.g., 25 µM).
-
-
Data Acquisition and Analysis:
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a DMSO control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Experimental Workflow for InhA Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for validating the activity of a test compound against the InhA enzyme.
Caption: Workflow for InhA enzymatic inhibition assay.
Conclusion
The case of this compound underscores the importance of rigorous experimental validation in drug discovery. While structurally similar to the moderately active Agonodepside A, this compound demonstrates no significant inhibition of the InhA enzyme at concentrations up to 100 µM[1][2]. This finding highlights the critical role of specific structural features in determining molecular interactions and biological activity. For researchers in the field, the clear demonstration of inactivity, supported by robust experimental data and comparison with known inhibitors, is as valuable as the discovery of potent inhibitors. It prevents the misallocation of resources and contributes to a more accurate understanding of the structure-activity relationships for a given chemical scaffold.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Agonodepsides a and B: two new depsides from a filamentous fungus F7524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Agonodepside B
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Agonodepside B, a fungal metabolite, requires specific disposal procedures due to its potential hazards. Adherence to these guidelines is essential for maintaining a safe laboratory environment and preventing environmental contamination.
Hazard Profile of this compound
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards are acute oral toxicity and significant aquatic toxicity.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Given these classifications, it is imperative to avoid releasing this compound into the environment and to manage its disposal through an approved waste disposal plant[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, integrating general chemical waste guidelines with the specific hazards of this compound.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Waste Segregation and Collection
-
Do not dispose of this compound in regular trash or down the drain[2][3].
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected as hazardous waste.
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue[2]. The container must be in good condition with a secure lid[4].
Labeling of Hazardous Waste
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include the following information[2][4]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[2].
-
For mixtures, list all chemical components and their approximate concentrations.
-
The date of waste generation.
-
Your name, department, and contact information.
-
Check the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool and well-ventilated[1].
-
Segregate the this compound waste from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
Arranging for Disposal
-
Once the waste container is full or if you are no longer generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][5].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting a completed hazardous waste information form[2].
Disposal of Empty Containers
-
An empty container that held this compound must be managed carefully due to its acute aquatic toxicity.
-
The container should be triple-rinsed with a suitable solvent capable of removing the residue. This rinsate must be collected and disposed of as hazardous waste[4][5].
-
After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label[4][6]. Always confirm this procedure with your institution's EHS guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. This compound|445298-41-9|MSDS [dcchemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Agonodepside B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Agonodepside B. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and prevent environmental contamination.
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with good laboratory and disposal practices. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Operational Plan for Handling this compound
Safe handling of this compound requires careful execution of procedures in a controlled environment. The following workflow is designed to minimize exposure and ensure the integrity of the experiment.
Experimental Workflow for Safe Handling
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 2.
-
Prepare a designated work area within a chemical fume hood to avoid inhalation of any dust or aerosols[1].
-
Assemble all necessary materials, including spatulas, weigh boats, solvent, and reaction vessels.
-
-
Weighing and Dissolution :
-
Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Add the appropriate solvent to dissolve the compound.
-
-
Experimental Use :
-
Conduct the experiment within the chemical fume hood.
-
Avoid contact with skin and eyes[1].
-
-
Cleanup :
-
Following the procedure, decontaminate all work surfaces.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after handling[1].
-
Disposal Plan for this compound Waste
Due to its high aquatic toxicity, all waste contaminated with this compound must be disposed of as hazardous waste. Do not dispose of it down the drain or in general waste.
Disposal Decision Pathway
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
